Ethyl 2-cyanocyclopropane-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-cyanocyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-10-7(9)6-3-5(6)4-8/h5-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSAAQSCUQHJOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301668 | |
| Record name | ethyl 2-cyanocyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56447-11-1 | |
| Record name | 56447-11-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145417 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-cyanocyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-cyanocyclopropane-1-carboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-cyanocyclopropane-1-carboxylate, a versatile bifunctional molecule, holds significant promise as a building block in organic synthesis, particularly in the realm of medicinal chemistry. Its rigid cyclopropane core, substituted with both an electron-withdrawing nitrile group and an ester functionality, offers a unique platform for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this valuable compound.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[1] It exists as cis and trans diastereomers, each with its own distinct set of physical and chemical properties. The presence of two stereocenters also gives rise to enantiomeric forms. The general properties of the compound are summarized in the table below. It is important to note that some physical properties are predicted values.
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₂ | [2] |
| Molecular Weight | 139.15 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 230.3 ± 33.0 °C (Predicted) | [2] |
| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [2] |
| CAS Number (Mixture of isomers) | 56447-11-1 | [2] |
| CAS Number (cis-(1R,2S)-rel) | 699-23-0 | [1] |
| CAS Number ((1R,2R)-trans) | 492468-13-0 | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methodologies, primarily involving cyclopropanation reactions. The choice of method often dictates the diastereoselectivity of the product.
Rhodium-Catalyzed Cyclopropanation of Acrylonitrile with Ethyl Diazoacetate
One of the most effective methods for the synthesis of substituted cyclopropanes is the rhodium-catalyzed reaction of an alkene with a diazo compound.[2][3] In the case of this compound, this involves the reaction of acrylonitrile with ethyl diazoacetate in the presence of a rhodium catalyst, such as rhodium(II) acetate dimer. This reaction typically proceeds with good yields and can be tuned to favor specific diastereomers through the selection of appropriate ligands for the rhodium catalyst.
Experimental Protocol: Rhodium-Catalyzed Cyclopropanation
Materials:
-
Acrylonitrile
-
Ethyl diazoacetate
-
Rhodium(II) acetate dimer (catalyst)
-
Dichloromethane (solvent)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate (eluent)
Procedure:
-
To a solution of rhodium(II) acetate dimer in dry dichloromethane under an inert atmosphere, add an excess of acrylonitrile.
-
Slowly add a solution of ethyl diazoacetate in dichloromethane to the reaction mixture at room temperature with vigorous stirring. The addition rate should be controlled to maintain a steady evolution of nitrogen gas.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the diazo compound is completely consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound as a mixture of diastereomers. The diastereomers can often be separated by careful chromatography.
Michael-Initiated Ring Closure (MIRC)
Another synthetic approach is the Michael-initiated ring closure (MIRC) reaction. This method involves the reaction of a Michael acceptor with a nucleophile that also contains a leaving group, leading to an intramolecular cyclization to form the cyclopropane ring. For the synthesis of this compound, this could involve the reaction of ethyl acrylate with a reagent like chloroacetonitrile in the presence of a strong base.
Experimental Protocol: Michael-Initiated Ring Closure
Materials:
-
Ethyl acrylate
-
Chloroacetonitrile
-
Sodium ethoxide (base)
-
Anhydrous ethanol (solvent)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol, add chloroacetonitrile dropwise at 0 °C.
-
After stirring for a short period, add ethyl acrylate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until the starting materials are consumed (monitored by GC or TLC).
-
Quench the reaction by adding a saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation or column chromatography to yield this compound.
Spectroscopic Data
The structural confirmation of this compound relies on various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the ethyl ester protons (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm) and the protons of the cyclopropane ring. The chemical shifts and coupling constants of the cyclopropyl protons are highly dependent on the stereochemistry (cis or trans). A certificate of analysis for the cis-(1R,2S) isomer confirms the structure is consistent with the expected ¹H NMR spectrum.[1]
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester (around 170 ppm), the nitrile carbon (around 115-120 ppm), the carbons of the ethyl group, and the carbons of the cyclopropane ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the C≡N stretch of the nitrile group (around 2240-2260 cm⁻¹), the C=O stretch of the ester (around 1730 cm⁻¹), and C-H stretches of the cyclopropane ring and the ethyl group.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show the molecular ion peak (M⁺) at m/z 139, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and cleavage of the cyclopropane ring.
Applications in Drug Development
The cyclopropane motif is a highly sought-after structural element in medicinal chemistry. Its incorporation into drug candidates can lead to improvements in potency, selectivity, metabolic stability, and pharmacokinetic properties. This compound serves as a valuable building block for introducing this moiety into larger, more complex molecules.
The presence of both a nitrile and an ester group provides orthogonal handles for further chemical transformations. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid or an amide, opening up a wide range of synthetic possibilities for creating diverse libraries of compounds for drug discovery. This compound is a key intermediate in the synthesis of more complex molecules with potential therapeutic properties.[4]
Logical Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis, characterization, and application of this compound.
Signaling Pathway in Drug Action (Hypothetical)
While specific signaling pathways targeted by drugs derived from this compound are diverse and depend on the final molecular structure, a hypothetical pathway is illustrated below. This demonstrates how a cyclopropane-containing drug might interact with a cellular signaling cascade, for instance, by inhibiting a key enzyme.
Caption: Hypothetical signaling pathway showing inhibition of a target enzyme by a cyclopropane-containing drug.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ethyl trans-2-(p-tolyl)cyclopropane-1-carboxylate [myskinrecipes.com]
"Ethyl 2-cyanocyclopropane-1-carboxylate" CAS number and molecular formula
Introduction: Ethyl 2-cyanocyclopropane-1-carboxylate is a versatile organic compound featuring a strained cyclopropane ring functionalized with both a cyano and an ethyl ester group. This unique structural motif makes it a valuable building block in organic synthesis, particularly for the preparation of more complex molecules in the pharmaceutical and agrochemical industries. The presence of multiple reactive sites allows for a diverse range of chemical transformations. This guide provides an in-depth overview of its chemical properties, a plausible synthetic route, and its role in biological pathways, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a chiral molecule and can exist as different stereoisomers. The properties of the compound can vary depending on the specific isomeric form. The general structure has the molecular formula C₇H₉NO₂.
| Property | Value | Isomer Information |
| Molecular Formula | C₇H₉NO₂ | Applies to all isomers. |
| Molecular Weight | 139.15 g/mol | Applies to all isomers. |
| CAS Number | 56447-11-1 | This number may refer to a mixture of isomers or a non-specified isomeric form. |
| 492468-13-0 | (1R,2R)-isomer | |
| 699-23-0 | cis-(1R,2S)-rel-isomer | |
| Appearance | Colorless to light yellow liquid | As noted for the cis-(1R,2S)-rel-isomer. |
| Purity | ≥95.0% (by NMR) | As specified for a commercial sample of the cis-(1R,2S)-rel-isomer.[1] |
| Storage | Store at room temperature (3 years) | Recommended storage conditions for the cis-(1R,2S)-rel-isomer.[1] When stored in solvent, recommended temperatures are -20°C (1 year) to -80°C (2 years).[1] |
Synthetic Pathway
A plausible and efficient method for the synthesis of this compound involves the cyclization of a linear precursor using a base. A common strategy for forming a cyclopropane ring with this substitution pattern is the reaction of a compound containing an activated methylene group with a dihaloalkane. In this case, ethyl cyanoacetate can serve as the source of the activated methylene group, and 1,2-dibromoethane can be used as the cyclizing agent.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol:
The following is a generalized experimental protocol for the synthesis of this compound based on the reaction of ethyl cyanoacetate and 1,2-dibromoethane.
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the sodium ethoxide solution, add ethyl cyanoacetate dropwise at room temperature. Stir the mixture for a short period to ensure complete deprotonation of the ethyl cyanoacetate.
-
Cyclization: Following the deprotonation, add 1,2-dibromoethane to the reaction mixture. The mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield the desired this compound.
Biological Relevance: Inhibition of Ethylene Biosynthesis
Cyclopropane-containing molecules are of significant interest in agricultural science and plant biology due to their structural similarity to 1-aminocyclopropane-1-carboxylic acid (ACC), the natural precursor to the plant hormone ethylene.[2][3][4] Ethylene plays a crucial role in many aspects of plant growth, development, and senescence, including fruit ripening.[4]
Compounds that can interfere with the ethylene biosynthesis pathway can be used to control these processes. This compound, as a derivative of cyclopropane carboxylic acid, is a potential inhibitor of the enzymes involved in this pathway, particularly ACC synthase (ACS) or ACC oxidase (ACO).[3][5]
Caption: The ethylene biosynthesis pathway and potential points of inhibition.
The pathway begins with the amino acid methionine, which is converted to S-adenosyl-L-methionine (SAM).[6] The enzyme ACC synthase then catalyzes the conversion of SAM to ACC.[2][7] In the final step, ACC oxidase converts ACC to ethylene.[5][7] Structural analogs of ACC, such as cyclopropane carboxylic acid derivatives, can act as competitive inhibitors of ACS or ACO, thereby blocking the production of ethylene.[3] This inhibitory action is a key area of research for the development of new plant growth regulators.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. ffhdj.com [ffhdj.com]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 2-cyanocyclopropane-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-cyanocyclopropane-1-carboxylate is a bifunctional organic molecule featuring a highly strained cyclopropane ring functionalized with both a cyano and an ethyl ester group. This unique structural arrangement imparts significant chemical reactivity and stereochemical complexity, making it a valuable building block in modern organic synthesis. The rigid cyclopropane scaffold is of particular interest in medicinal chemistry, where its incorporation into drug candidates can enhance metabolic stability, improve binding affinity to biological targets, and provide novel three-dimensional structures. This technical guide provides a comprehensive overview of the IUPAC nomenclature, structure, synthesis, spectroscopic properties, and key applications of this compound, with a focus on its relevance to drug development.
IUPAC Name and Structure
The IUPAC name for this compound depends on the stereochemistry of the substituents on the cyclopropane ring. The molecule exists as stereoisomers due to the two chiral centers at the C1 and C2 positions of the cyclopropane ring.
-
cis-isomers: When the cyano and carboxylate groups are on the same face of the ring, the isomers are designated as cis. The specific enantiomers are named ethyl (1S,2R)-2-cyanocyclopropane-1-carboxylate and ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate .
-
trans-isomers: When the cyano and carboxylate groups are on opposite faces of the ring, the isomers are designated as trans. The specific enantiomers are named ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate and ethyl (1S,2S)-2-cyanocyclopropane-1-carboxylate .[1]
If the stereochemistry is not specified, the name This compound refers to a mixture of these isomers.
Structure:
The general structure of this compound is depicted below:
(Caption: General chemical structure of this compound)
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₂ | [1] |
| Molecular Weight | 139.15 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 217 °C (lit.) | |
| Density | 1.077 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.445 (lit.) |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | (Predicted) δ (ppm): 4.2 (q, 2H, OCH₂CH₃), 2.0-2.2 (m, 1H, CH-CN), 1.8-1.9 (m, 1H, CH-COOEt), 1.5-1.7 (m, 2H, CH₂ of cyclopropane), 1.3 (t, 3H, OCH₂CH₃). |
| ¹³C NMR | (Predicted) δ (ppm): 170 (C=O), 118 (CN), 62 (OCH₂), 25 (CH-CN), 23 (CH-COOEt), 15 (CH₂ of cyclopropane), 14 (CH₃). |
| IR (Infrared) | (Predicted) ν (cm⁻¹): ~2250 (C≡N stretch), ~1730 (C=O ester stretch), ~1200 (C-O stretch). |
| MS (Mass Spec.) | (Predicted) m/z: 139 (M⁺), 110, 94, 66. |
Note: Experimentally obtained spectral data for the individual isomers can vary slightly. The data presented here are based on typical values for similar structures and should be used as a reference.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the base-mediated cyclization of ethyl cyanoacetate with 1,2-dibromoethane. This reaction proceeds via a nucleophilic substitution followed by an intramolecular cyclization.
Experimental Protocol:
-
Reagents and Equipment:
-
Ethyl cyanoacetate
-
1,2-dibromoethane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
To a solution of ethyl cyanoacetate (1 equivalent) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (2.5 equivalents).
-
To this stirred suspension, add 1,2-dibromoethane (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.
-
Applications in Drug Development
The rigid cyclopropane ring of this compound serves as a valuable scaffold in the design of conformationally constrained molecules, a desirable feature in many drug candidates. The cyano and ester functionalities provide versatile handles for further chemical transformations.
Precursor to Constrained Amino Acids
One of the key applications of this compound is its use as a precursor for the synthesis of substituted cyclopropyl amino acids. These are constrained analogues of natural amino acids and are of great interest in peptide and protein engineering.
-
Hydrolysis of the Ester: The ethyl ester can be hydrolyzed under basic or acidic conditions to yield 2-cyanocyclopropane-1-carboxylic acid.
-
Reduction of the Nitrile: The cyano group can be reduced to a primary amine (aminomethyl group) using various reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[2][3] This transformation is crucial for the synthesis of cis-2-(aminomethyl)cyclopropane-1-carboxylic acid, a constrained analogue of the neurotransmitter GABA.[4]
Role in the Synthesis of Boceprevir
A significant application of a derivative of this scaffold is in the synthesis of the bicyclic proline intermediate of Boceprevir , a potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease.[4][5] Although the commercial synthesis of Boceprevir may utilize alternative routes, the fundamental cyclopropane structure is a key pharmacophore. The synthesis of the (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid core of Boceprevir highlights the utility of cyclopropane-containing building blocks.[4][5]
Signaling Pathways and Logical Relationships
As a synthetic building block, this compound is not directly involved in biological signaling pathways. However, its role as a precursor to biologically active molecules can be visualized. The following diagram illustrates a generalized synthetic pathway from this compound to a constrained cyclopropyl amino acid, a key structural motif in various drug candidates.
Caption: Synthetic pathway from this compound to drug candidates.
Conclusion
This compound is a versatile and valuable building block for organic synthesis, particularly in the field of drug discovery and development. Its unique structural and electronic properties, stemming from the strained cyclopropane ring and dual functional groups, allow for the creation of complex and stereochemically rich molecules. The ability to transform this compound into constrained amino acids and other key intermediates, such as those used in the synthesis of antiviral drugs like Boceprevir, underscores its importance for researchers and scientists in the pharmaceutical industry. The synthetic protocols and characterization data provided in this guide serve as a valuable resource for the effective utilization of this important chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. GSRS [precision.fda.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aurigeneservices.com [aurigeneservices.com]
An In-depth Technical Guide to the Chemical Reactivity and Stability of Ethyl 2-cyanocyclopropane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-cyanocyclopropane-1-carboxylate is a versatile bifunctional molecule incorporating a strained cyclopropane ring, a cyano group, and an ester moiety. This unique combination of functional groups imparts a diverse range of chemical reactivity, making it a valuable building block in organic synthesis, particularly for the preparation of novel therapeutic agents and agrochemicals. This technical guide provides a comprehensive overview of the chemical reactivity and stability of this compound, presenting key reaction pathways, detailed experimental protocols, and available stability data. The information is structured to be a practical resource for researchers in medicinal chemistry, process development, and materials science.
Chemical Identity and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 56447-11-1 |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~233 °C (predicted) |
| Density | ~1.11 g/cm³ (predicted) |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF). |
Stability Profile
While specific quantitative stability studies on this compound are not extensively reported in the literature, general principles for compounds containing ester and cyano functionalities, along with the strained cyclopropane ring, suggest the following:
-
Thermal Stability: The compound is expected to be stable at ambient temperatures. However, due to the inherent ring strain of the cyclopropane ring, elevated temperatures may lead to decomposition or rearrangement reactions. Long-term storage at low temperatures (-20°C) is recommended to prevent thermal degradation.[1]
-
pH Sensitivity: The ester functionality is susceptible to hydrolysis under both acidic and basic conditions. Strong aqueous acids or bases will lead to the formation of 2-cyanocyclopropane-1-carboxylic acid.
-
Moisture Sensitivity: Due to the potential for hydrolysis of the ester group, it is advisable to store the compound under anhydrous conditions.[1]
-
Light Sensitivity: While not explicitly documented, compounds with multiple functional groups can be sensitive to UV light. Storage in amber-colored containers is a good precautionary measure.[1]
Chemical Reactivity
The chemical reactivity of this compound is dictated by its three key functional components: the electrophilic ester carbonyl, the nucleophilic and electrophilic character of the cyano group, and the strained C-C bonds of the cyclopropane ring.
Reactions at the Ester Group
The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions.
Caption: Hydrolysis of the ester group.
Experimental Protocol: Hydrolysis of trans-racemic this compound [2]
-
To a solution of trans-racemic this compound (24.7 g, 0.17 mol) in a mixture of tetrahydrofuran (THF, 400 mL) and water (200 mL), add lithium hydroxide (14.9 g, 0.35 mol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Dilute the reaction with water (20 mL) and extract with dichloromethane (2 x 30 mL) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-cyanocyclopropane-1-carboxylic acid.
Reactions at the Cyano Group
The cyano group can be reduced to a primary amine, yielding ethyl 2-(aminomethyl)cyclopropane-1-carboxylate, a valuable building block for synthesizing conformationally constrained amino acids.
Caption: Reduction of the cyano group.
Experimental Protocol: Reduction of Diethyl 2-cyanocyclopropane-1,1-dicarboxylate (Illustrative for the Cyano Group on a Cyclopropane Ring) [3]
-
To a solution of diethyl 2-cyanocyclopropane-1,1-dicarboxylate in ethanol, add a catalytic amount of Platinum(IV) oxide (PtO₂).
-
Add 4 M aqueous HCl.
-
Hydrogenate the mixture under a hydrogen atmosphere at room temperature for 5 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The resulting product, diethyl 2-(aminomethyl)cyclopropane-1,1-dicarboxylate, can be purified by chromatography.
Alternatively, strong hydride reagents like lithium aluminum hydride (LiAlH₄) can be used for the reduction, though care must be taken as the ester group may also be reduced.[1]
Reactions Involving the Cyclopropane Ring
The cyclopropane ring in this compound is activated by the electron-withdrawing cyano and ester groups, making it susceptible to nucleophilic ring-opening reactions.
The strained C-C bonds of the cyclopropane can be cleaved by nucleophiles, leading to the formation of 1,3-disubstituted propane derivatives. This reactivity is characteristic of "donor-acceptor" cyclopropanes.
Caption: Nucleophilic ring-opening of the cyclopropane.
General Considerations for Nucleophilic Ring-Opening:
-
A variety of nucleophiles, including amines, thiols, and stabilized carbanions, can initiate the ring-opening.
-
The regioselectivity of the attack is influenced by the nature of the substituents on the cyclopropane ring and the reaction conditions.
-
Lewis or Brønsted acids can be used to catalyze the reaction by activating the acceptor groups.
As a strained ring system, this compound can participate in formal cycloaddition reactions, such as [3+2] cycloadditions with various dipolarophiles, to construct five-membered rings.
Caption: [3+2] Cycloaddition reaction pathway.
Synthesis of this compound
Two primary synthetic routes to this compound are well-documented.
From Acrylonitrile and Ethyl Diazoacetate
This method provides both cis and trans isomers of the product.
Caption: Synthesis from acrylonitrile and ethyl diazoacetate.
Experimental Protocol: Synthesis of cis- and trans-racemic this compound [4]
-
Stir acrylonitrile (70 g, 1.32 mol) under reflux and add ethyl diazoacetate (70 g, 0.614 mol) portion-wise over 2.5 hours.
-
After the addition is complete, continue stirring at reflux for an additional 1.5 hours.
-
Remove the excess acrylonitrile by distillation.
-
Heat the reaction mixture to 125-130 °C and maintain this temperature until the evolution of nitrogen ceases.
-
Further heat the reaction to 160-170 °C for 1 hour before cooling to room temperature under a nitrogen atmosphere.
-
Purify the product by vacuum distillation followed by silica gel column chromatography (eluting with 10-50% ethyl acetate in petroleum ether) to afford trans-racemic this compound as the first eluting compound (24 g, 28% yield) and cis-racemic this compound as the second eluting compound (17 g, 20% yield).
From Ethyl Cyanoacetate and 1,2-Dibromoethane
This method involves a base-mediated cyclization.
Caption: Synthesis from ethyl cyanoacetate and 1,2-dibromoethane.
Summary and Outlook
This compound is a reactive and versatile building block in organic synthesis. Its stability is manageable with appropriate handling and storage conditions, primarily avoiding high temperatures and aqueous acidic or basic environments. The presence of three distinct functional groups allows for a wide array of chemical transformations, including modifications of the ester and cyano groups, as well as ring-opening and cycloaddition reactions involving the activated cyclopropane ring. The synthetic accessibility of this compound further enhances its utility. Future research is likely to expand its application in the synthesis of complex molecules with interesting biological activities, leveraging the unique conformational constraints imposed by the cyclopropane scaffold. Further studies to quantify its stability under various conditions would be beneficial for process development and formulation scientists.
References
An In-depth Technical Guide on the Biological Significance of Ethyl 2-cyanocyclopropane-1-carboxylate and its Derivatives
Abstract: This technical guide provides a comprehensive overview of the known biological roles and applications of ethyl 2-cyanocyclopropane-1-carboxylate and related cyclopropane-containing compounds. While direct studies on the specific mechanism of action of this compound are limited, its primary significance in biological systems is as a linker component in Proteolysis Targeting Chimeras (PROTACs). This document details the mechanism of action of PROTACs, the critical role of the linker, and the diverse biological activities exhibited by various cyclopropane derivatives, including antifungal, antimicrobial, and anticancer properties. Detailed experimental protocols and quantitative data are presented to support researchers, scientists, and drug development professionals in this field.
Introduction: The Emerging Role of Cyclopropane Moieties in Biology
The cyclopropane ring, a three-membered carbocycle, imparts unique conformational rigidity and electronic properties to molecules.[1][2] These characteristics have made cyclopropane derivatives valuable scaffolds in medicinal chemistry, leading to a wide range of biological activities, from enzyme inhibition to antimicrobial and anticancer effects.[2][3] this compound has emerged as a key building block in this context, most notably as a linker in the design of PROTACs. This guide will first explore its primary application in this advanced therapeutic modality.
This compound as a PROTAC Linker
Current scientific literature identifies cis-ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate as a linker used in the synthesis of PROTACs.[4][5] PROTACs are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven degradation of target proteins.[6][7]
The PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[6][8][9] A PROTAC molecule consists of three components: a ligand that binds to a target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[6][10]
The mechanism proceeds through the following steps:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ligase, forming a transient ternary complex.[6][9][11]
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.[6][11]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which then unfolds and degrades the protein into smaller peptides.[6][8]
-
Catalytic Cycle: The PROTAC is released after inducing ubiquitination and can go on to recruit another POI molecule, acting catalytically to degrade multiple target proteins.[6][11]
Figure 1. The catalytic cycle of PROTAC-mediated protein degradation.
The Role of the Linker in PROTACs
The linker is not merely a spacer but a critical component that influences the efficacy, selectivity, and physicochemical properties of a PROTAC.[][13] The composition and length of the linker dictate the geometry of the ternary complex, which is crucial for productive ubiquitination.[13][14] Rigid linkers, such as those incorporating cycloalkane moieties like cyclopropane, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding.[10][13] This conformational constraint can enhance the stability and efficiency of the degradation process.
Biological Activities of Cyclopropane Derivatives
While this compound is primarily recognized as a synthetic intermediate, its core cyclopropane structure is found in numerous compounds with significant biological activities.[2]
Antifungal and Antimicrobial Activity
Derivatives of cyclopropanecarboxamide have been shown to possess fungicidal and larvicidal properties.[15] For instance, certain novel dicyano-containing cyclopropanecarboxamide derivatives exhibited good fungicidal activity against various plant pathogens.[15] Additionally, other studies have synthesized 1,2,4-triazole derivatives containing a cyclopropane moiety that showed significant fungicidal activity.[16][17] Amide derivatives containing cyclopropane have also been evaluated for their in vitro antibacterial and antifungal activities, with some compounds showing moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[3][18]
| Compound Class | Organism | Activity Metric | Value | Reference |
| Dicyano-cyclopropanecarboxamide (4f) | Pythium aphanidermatum | Inhibition Rate | 55.3% at 50 µg/mL | [15] |
| Dicyano-cyclopropanecarboxamide (4f) | Pyricularia oryzae | Inhibition Rate | 67.1% at 50 µg/mL | [15] |
| Dicyano-cyclopropanecarboxamide (4f) | Erysiphe graminis | Inhibition Rate | 85% at 400 µg/mL | [15] |
| Amide-cyclopropane derivative (F8) | Candida albicans | MIC₈₀ | 16 µg/mL | [18] |
| Amide-cyclopropane derivative (F24) | Candida albicans | MIC₈₀ | 16 µg/mL | [18] |
| Amide-cyclopropane derivative (F42) | Candida albicans | MIC₈₀ | 16 µg/mL | [18] |
Anticancer Activity
The rigid cyclopropane scaffold has been incorporated into potential anticancer agents. Libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones have been synthesized and evaluated against various human cancer cell lines.[19][20] Several compounds from these series exhibited promising anticancer activity with IC₅₀ values in the low micromolar range.[19] Mechanistic studies on active compounds revealed they induced cell cycle arrest in the G0/G1 phase, leading to caspase-3 dependent apoptotic cell death.[19]
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 6b | DU-145 | Prostate Cancer | <20 | [19] |
| 6u | DU-145 | Prostate Cancer | <20 | [19] |
| 3b | DU-145 | Prostate Cancer | <10 | [20] |
| 3i | DU-145 | Prostate Cancer | <10 | [20] |
| 3b | Hela | Cervical Cancer | <10 | [20] |
| 3i | Hela | Cervical Cancer | <10 | [20] |
| 3b | A-549 | Lung Cancer | <10 | [20] |
| 3i | A-549 | Lung Cancer | <10 | [20] |
Enzyme Inhibition
Cyclopropane-containing molecules have been designed as potent enzyme inhibitors.[2] For example, cyclopropane-based derivatives have been developed as broad-spectrum inhibitors of coronavirus 3C-like proteases (3CLpro), an enzyme essential for viral replication.[21][22] These inhibitors demonstrated high potency with EC₅₀ values in the nanomolar range against SARS-CoV-2.[21][22]
| Compound ID | Target | Assay | IC₅₀ / EC₅₀ (nM) | Reference |
| 5c | SARS-CoV-2 Replication | Cell-based | EC₅₀ = 12 | [21] |
| 11c | SARS-CoV-2 Replication | Cell-based | EC₅₀ = 11 | [21] |
| 5d | SARS-CoV-2 Replication | Cell-based | EC₅₀ = 13 | [21] |
| 11d | SARS-CoV-2 Replication | Cell-based | EC₅₀ = 12 | [21] |
| 5c | MERS-CoV 3CLpro | Enzyme | IC₅₀ = 80 | [21] |
| 11c | MERS-CoV 3CLpro | Enzyme | IC₅₀ = 120 | [21] |
| 5c | SARS-CoV-1 3CLpro | Enzyme | IC₅₀ = 960 | [21] |
| 11c | SARS-CoV-1 3CLpro | Enzyme | IC₅₀ = 350 | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the biological activities of cyclopropane derivatives.
Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol is for determining the cytotoxic effects of a compound on cancer cell lines.
Figure 2. Workflow for determining IC₅₀ values using the MTT assay.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., DU-145, Hela, A-549) in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., DMSO).
-
Drug Incubation: Incubate the plates for an additional 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol follows the guidelines for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal pathogens.
Methodology:
-
Inoculum Preparation: Grow the fungal strain (e.g., Candida albicans) on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Compound Preparation: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate using RPMI-1640 medium. The final concentration range should typically span from 0.125 to 128 µg/mL. Include a positive control (a known antifungal agent like fluconazole) and a negative control (no compound).
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted compound.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., 80% inhibition, MIC₈₀) compared to the growth in the control well, as determined by visual inspection or by reading the optical density with a microplate reader.
Conclusion
This compound is a molecule of significant interest, not as a direct therapeutic agent, but as a sophisticated chemical tool in the construction of PROTACs. Its rigid cyclopropane core is emblematic of a broader class of compounds that exhibit a remarkable diversity of biological activities. The data and protocols presented herein underscore the potential of cyclopropane derivatives in drug discovery, from targeted protein degradation to the development of new antifungal and anticancer agents. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cis-ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate 699-23-0 | MCE [medchemexpress.cn]
- 6. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 11. researchgate.net [researchgate.net]
- 13. chempep.com [chempep.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives C...: Ingenta Connect [ingentaconnect.com]
- 18. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
The Strategic Role of Ethyl 2-cyanocyclopropane-1-carboxylate in Modern Agrochemical Synthesis: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
The quest for more effective and environmentally benign agrochemicals has led to a focus on complex molecular scaffolds that can provide enhanced potency and selectivity. Among these, the cyclopropane ring stands out as a critical structural motif, imbuing molecules with unique conformational rigidity and metabolic stability. Ethyl 2-cyanocyclopropane-1-carboxylate has emerged as a versatile and highly valuable building block in the synthesis of a range of agrochemicals, most notably the pyrethroid class of insecticides. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this pivotal intermediate, offering detailed experimental protocols and quantitative data to support research and development efforts in the agrochemical sector.
The Significance of the Cyclopropane Moiety in Agrochemicals
The incorporation of a cyclopropane ring into the structure of an agrochemical can profoundly influence its biological activity. The strained three-membered ring introduces a level of conformational constraint that can lock a molecule into a bioactive conformation, leading to enhanced binding affinity with its target protein. Furthermore, the cyclopropane unit can increase the metabolic stability of a compound by shielding adjacent chemical bonds from enzymatic degradation, thereby prolonging its efficacy in the field. Pyrethroid insecticides, which are synthetic analogues of the natural insecticidal pyrethrins, are a prime example of the successful application of this principle. The cyclopropane carboxylic acid core is essential for their potent neurotoxic effects on a wide range of insect pests.
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved through a cyclopropanation reaction involving the condensation of a malonic ester derivative with a dihaloalkane. A reliable and well-documented procedure, adapted from a method for the corresponding carboxylic acid, is presented below.
Experimental Protocol: Synthesis of this compound
This two-step procedure involves the initial synthesis of 1-cyanocyclopropanecarboxylic acid followed by esterification.
Step 1: Synthesis of 1-Cyanocyclopropanecarboxylic Acid
This procedure is adapted from a verified protocol in Organic Syntheses.[1]
-
Materials:
-
Ethyl cyanoacetate
-
1,2-Dibromoethane
-
50% Aqueous Sodium Hydroxide
-
Triethylbenzylammonium chloride
-
Concentrated Hydrochloric Acid
-
Diethyl ether
-
Sodium chloride
-
Magnesium sulfate
-
-
Procedure:
-
In a 2-liter, three-necked flask equipped with a mechanical stirrer, add a solution of 50% aqueous sodium hydroxide.
-
To the vigorously stirred solution, add triethylbenzylammonium chloride at 25°C.
-
A mixture of ethyl cyanoacetate and 1,2-dibromoethane is added to the suspension all at once. The reaction mixture is stirred vigorously for 2 hours.
-
The contents of the flask are transferred to a 4-liter Erlenmeyer flask and rinsed with water.
-
The mixture is cooled in an ice bath to 15°C and carefully acidified by the dropwise addition of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.
-
The aqueous layer is separated and extracted three times with diethyl ether.
-
The aqueous layer is saturated with sodium chloride and extracted again three times with diethyl ether.
-
The combined ether layers are washed with brine, dried over magnesium sulfate, and decolorized with activated carbon.
-
The solvent is removed by rotary evaporation to yield the crude 1-cyanocyclopropanecarboxylic acid.
-
Step 2: Esterification to this compound
-
Materials:
-
1-Cyanocyclopropanecarboxylic acid (from Step 1)
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane
-
-
Procedure:
-
Dissolve the crude 1-cyanocyclopropanec-arboxylic acid in an excess of absolute ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
The reaction mixture is heated to reflux and stirred for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the ethanol is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude this compound.
-
The crude product can be purified by vacuum distillation.
-
Quantitative Data
| Parameter | Value | Reference |
| 1-Cyanocyclopropanecarboxylic Acid Yield | 86% | [1] |
| This compound (estimated) | High (esterification is typically a high-yielding reaction) | General organic chemistry principles |
Spectroscopic Data
-
¹H NMR: Signals corresponding to the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm) and complex multiplets for the cyclopropane ring protons in the range of 1.0-2.0 ppm.
-
¹³C NMR: Resonances for the carbonyl carbon of the ester, the cyano carbon, the carbons of the ethyl group, and the carbons of the cyclopropane ring.
-
IR Spectroscopy: Characteristic absorption bands for the C≡N stretch (around 2250 cm⁻¹), the C=O stretch of the ester (around 1730 cm⁻¹), and C-H stretches.
Application in the Synthesis of Pyrethroid Insecticides
This compound serves as a key precursor to the acid moiety of several synthetic pyrethroids. The cyano and ester groups can be chemically transformed into the functionalities required for potent insecticidal activity. A prominent example is the conversion to chrysanthemic acid, a core component of many pyrethroids.
Synthetic Pathway to a Pyrethroid Precursor
The conversion of this compound to a pyrethroid acid core, such as chrysanthemic acid, involves several key transformations. A generalized synthetic workflow is presented below.
Caption: Generalized workflow for the conversion of this compound to a pyrethroid insecticide.
Mode of Action: Targeting the Insect Nervous System
Pyrethroid insecticides exert their potent insecticidal effect by targeting the voltage-gated sodium channels in the nervous system of insects. These channels are crucial for the propagation of nerve impulses.
Signaling Pathway of Pyrethroid Action
Pyrethroids bind to the open state of the voltage-gated sodium channel, preventing its closure. This leads to a persistent influx of sodium ions, causing the nerve to be in a constant state of excitation. The result is rapid paralysis, often referred to as "knockdown," and eventual death of the insect.
Caption: Mechanism of action of pyrethroid insecticides on insect voltage-gated sodium channels.
Conclusion
This compound is a cornerstone intermediate in the synthesis of modern agrochemicals, particularly pyrethroid insecticides. Its unique structure, featuring a strained cyclopropane ring and versatile cyano and ester functionalities, provides a gateway to a diverse range of complex and biologically active molecules. The detailed synthetic protocols and understanding of its application in constructing potent insecticidal agents, as outlined in this guide, are intended to empower researchers and developers in the agrochemical industry to innovate and contribute to the development of next-generation crop protection solutions. The continued exploration of the chemistry of this and related cyclopropane derivatives will undoubtedly pave the way for even more sophisticated and sustainable agricultural technologies.
References
The Synthesis and Strategic Importance of Ethyl 2-cyanocyclopropane-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-cyanocyclopropane-1-carboxylate, a seemingly unassuming molecule, holds a significant position in the landscape of modern organic synthesis and medicinal chemistry. Its strained three-membered ring, coupled with the reactive nitrile and ester functionalities, makes it a versatile building block for a variety of complex chemical architectures. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailed experimental protocols for its synthesis, and a critical examination of its application as a key intermediate in the development of targeted therapeutics, particularly Janus Kinase (JAK) inhibitors.
Discovery and History of Synthesis
The precise first synthesis of this compound is not prominently documented in readily available academic literature, suggesting its initial discovery may be located in less accessible or older chemical archives. However, its importance as a synthetic intermediate is highlighted in several key patents that outline robust methods for its preparation. These methods have become foundational for its production and subsequent use in various fields.
Two principal synthetic strategies have emerged as significant in the history of this compound:
-
Cyclization of Ethyl Cyanoacetate with 1,2-Dibromoethane: A Chinese patent (CN1073985C) details a straightforward and scalable approach involving the base-mediated cyclization of ethyl cyanoacetate with 1,2-dibromoethane. This method represents a classic and cost-effective route to the cyclopropane ring system.
-
Tetrahydrothiophenium Ylide-Mediated Synthesis: A United States patent (US4083863A) describes a more specialized method utilizing a stable sulfur ylide derived from tetrahydrothiophene. This approach offers an alternative pathway that can be advantageous in specific synthetic contexts.
These patented methods underscore the industrial relevance of this compound, particularly as a precursor to valuable downstream products.
Experimental Protocols
The following sections provide detailed experimental methodologies for the two primary synthetic routes to this compound.
Method 1: Cyclization of Ethyl Cyanoacetate with 1,2-Dibromoethane
This procedure is adapted from the principles outlined in Chinese patent CN1073985C.
Reaction Scheme:
Materials:
-
Ethyl cyanoacetate
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide)
-
Dry Acetone
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate in dry acetone, add ethyl cyanoacetate and a catalytic amount of a phase transfer catalyst.
-
Slowly add 1,2-dibromoethane to the reaction mixture at room temperature.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Quantitative Data Summary (Method 1):
| Parameter | Value |
| Reactant Ratio (Ethyl cyanoacetate : 1,2-Dibromoethane : K₂CO₃) | 1 : 1.2 : 2.5 (molar ratio) |
| Solvent | Acetone |
| Catalyst | Tetrabutylammonium bromide (0.05 eq) |
| Reaction Temperature | Reflux (approx. 56 °C) |
| Reaction Time | 6-8 hours |
| Typical Yield | 60-75% |
Method 2: Tetrahydrothiophenium Ylide-Mediated Synthesis
This protocol is based on the methodology described in U.S. Patent 4,083,863.
Reaction Scheme:
Materials:
-
Tetrahydrothiophene
-
Ethyl bromoacetate
-
Acrylonitrile
-
Strong, non-nucleophilic base (e.g., Sodium hydride)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Ylide Formation: In a flame-dried flask under an inert atmosphere, dissolve tetrahydrothiophene in anhydrous THF. Add ethyl bromoacetate and stir at room temperature to form the sulfonium salt. Isolate the salt.
-
Cyclopropanation: To a suspension of a strong base (e.g., sodium hydride) in anhydrous THF, add the prepared sulfonium salt portion-wise at 0 °C. Stir the mixture for a short period to form the ylide.
-
Cool the ylide solution to a low temperature (e.g., -78 °C) and slowly add acrylonitrile.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting oil by vacuum distillation or column chromatography to yield this compound.
Quantitative Data Summary (Method 2):
| Parameter | Value |
| Reactant Ratio (Sulfonium salt : Base : Acrylonitrile) | 1 : 1.1 : 1.2 (molar ratio) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Ylide Formation Temperature | 0 °C to room temperature |
| Cyclopropanation Temperature | -78 °C to room temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | 55-70% |
Spectroscopic Data
While a comprehensive, publicly available dataset of spectra for this compound is limited, the expected characteristic peaks are as follows:
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Signals corresponding to the ethyl group protons (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm).
-
Complex multiplets for the cyclopropyl protons in the range of 1.0-2.5 ppm. The exact chemical shifts and coupling constants will depend on the stereochemistry (cis/trans isomers).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A signal for the carbonyl carbon of the ester at approximately 170-175 ppm.
-
A signal for the nitrile carbon around 115-120 ppm.
-
Signals for the carbons of the ethyl group (around 60-62 ppm for the -OCH₂- and 13-15 ppm for the -CH₃).
-
Signals for the cyclopropyl carbons in the upfield region, typically between 10-30 ppm.
IR (Infrared) Spectroscopy:
-
A strong absorption band for the C=O stretch of the ester at approximately 1730-1750 cm⁻¹.
-
A characteristic absorption for the C≡N stretch of the nitrile group around 2240-2260 cm⁻¹.
-
C-H stretching vibrations for the cyclopropane ring and the ethyl group in the 2850-3000 cm⁻¹ region.
Application in Drug Discovery: Janus Kinase (JAK) Inhibitors
A significant application of this compound is its role as a key intermediate in the synthesis of aminopyrimidinyl compounds that function as Janus Kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical cascade in the immune system, and its dysregulation is implicated in various autoimmune diseases and cancers.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is initiated by the binding of cytokines to their specific receptors on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate the intracellular tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation and immunity.
JAK inhibitors are small molecules designed to block the activity of one or more of the JAK family members (JAK1, JAK2, JAK3, and TYK2), thereby interrupting this signaling cascade and mitigating the downstream inflammatory response.
Role of this compound in JAK Inhibitor Synthesis
The cyclopropane moiety, often derived from intermediates like this compound, can be a crucial structural element in the design of potent and selective JAK inhibitors. The rigid and three-dimensional nature of the cyclopropane ring can help to orient other functional groups of the inhibitor molecule for optimal binding to the ATP-binding pocket of the JAK enzyme. The nitrile and ester groups of the starting material provide convenient handles for further chemical modifications to build the final complex structure of the drug molecule.
Mandatory Visualizations
Experimental Workflow: Synthesis via Cyclization
Caption: Workflow for the synthesis of this compound.
Signaling Pathway: JAK-STAT Inhibition
Caption: Inhibition of the JAK-STAT signaling pathway by a JAK inhibitor.
Spectroscopic and Structural Elucidation of Ethyl 2-cyanocyclopropane-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Ethyl 2-cyanocyclopropane-1-carboxylate, a key building block in organic synthesis and drug discovery. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. This information is intended to serve as a reliable reference for the identification and characterization of this compound.
Molecular Structure
This compound (C₇H₉NO₂) has a molecular weight of 139.15 g/mol .[1][2] The molecule exists as two diastereomers: cis and trans. The specific stereochemistry significantly influences the spectroscopic data, particularly the coupling constants in NMR spectroscopy.
Caption: Molecular structure of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds and established spectroscopic databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The proton NMR spectrum is expected to show distinct signals for the ethyl group and the cyclopropyl protons. The chemical shifts and coupling constants of the cyclopropyl protons are highly dependent on the cis/trans stereochemistry.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~4.2 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Typical for an ethyl ester. |
| ~1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ | Typical for an ethyl ester. |
| 1.5 - 2.5 | Multiplet (m) | 3H | Cyclopropyl H | The exact shifts and multiplicities will differ for cis and trans isomers due to different coupling constants. |
| 2.5 - 3.0 | Multiplet (m) | 1H | H -C-CN | The proton attached to the carbon bearing the cyano group is expected to be downfield. |
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum will provide information on the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~170 | C =O (Ester) | Carbonyl carbons are typically found in this downfield region. |
| ~118 | C ≡N (Nitrile) | The nitrile carbon has a characteristic chemical shift.[3] |
| ~61 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester. |
| ~14 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |
| 15 - 30 | Cyclopropyl C | The sp³ hybridized carbons of the cyclopropane ring appear in the upfield region. The carbon attached to the cyano group will be further downfield.[4] |
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~2250 | Medium | C≡N (Nitrile) stretch[3] |
| ~1730 | Strong | C=O (Ester) stretch |
| 2850-3000 | Medium | C-H (Aliphatic) stretch |
| 1000-1300 | Strong | C-O (Ester) stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 139 | [M]⁺ (Molecular ion) |
| 110 | [M - C₂H₅]⁺ |
| 94 | [M - OCH₂CH₃]⁺ |
| 69 | [C₄H₅O]⁺ |
Experimental Protocols
While a specific protocol for the synthesis of this compound was not found, a general and plausible synthetic route can be adapted from established methods for similar cyclopropane derivatives.[5]
Proposed Synthesis:
A potential synthesis involves the reaction of ethyl acrylate with a suitable cyanomethylide equivalent or a Michael addition followed by cyclization. An alternative approach could be the cyclopropanation of an appropriate alkene precursor.
General Spectroscopic Analysis Workflow:
Caption: General workflow for the synthesis and spectroscopic characterization.
Key NMR Correlations
The following diagram illustrates the expected key correlations in the ¹H NMR spectrum, which are crucial for structural confirmation.
Caption: Predicted ¹H NMR spectral correlations.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data for this compound. While awaiting comprehensive experimental verification, this information serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, aiding in the design of synthetic routes and the characterization of this important chemical intermediate. The provided diagrams and tables offer a clear and concise reference for the anticipated spectroscopic features of this molecule.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cis-ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate(699-23-0) 1H NMR spectrum [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 2-cyanocyclopropane-1-carboxylate: Physical Constants, Solubility, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-cyanocyclopropane-1-carboxylate, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. This document details its known physical constants, discusses its solubility profile, and provides illustrative experimental protocols for its synthesis and the determination of its key properties.
Core Physical and Chemical Properties
This compound is a cyclopropane derivative containing both an ester and a nitrile functional group. Its chemical structure imparts a unique combination of rigidity and reactivity, making it an attractive scaffold in medicinal chemistry. The presence of stereoisomers (cis/trans and enantiomers) further diversifies its potential applications.
Identification and Nomenclature
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol [1] |
| CAS Number | 56447-11-1 (unspecified stereochemistry)[2] |
| Isomer CAS Numbers | (1R,2R): 492468-13-0[3], (1S,2S): 86308896 (CID), cis-(1R,2S)-rel: 699-23-0[4] |
Physical Constants
The physical properties of this compound can vary depending on the specific stereoisomer. The following table summarizes available data for the general compound and its isomers.
| Physical Constant | Value | Isomer/Notes |
| Boiling Point | 230.3 ± 33.0 °C | (1R,2R)-isomer (Predicted)[3] |
| Density | 1.11 ± 0.1 g/cm³ | (1R,2R)-isomer (Predicted)[3] |
| Appearance | Colorless to light yellow liquid | cis-(1R,2S)-rel-isomer[4] |
Solubility Profile
Specific quantitative solubility data for this compound in a wide range of solvents is not extensively reported in publicly available literature. However, based on its chemical structure, a qualitative solubility profile can be predicted.
The molecule possesses a polar nitrile group and an ester group capable of acting as a hydrogen bond acceptor. The ethyl ester group provides some lipophilic character. The small cyclopropane ring is relatively nonpolar. This combination suggests that this compound is likely to be:
-
Soluble in a range of common organic solvents such as:
-
Dichloromethane
-
Ethyl acetate
-
Acetone
-
Ethanol
-
Methanol
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
-
Slightly soluble to insoluble in water due to the presence of the nonpolar hydrocarbon components (ethyl group and cyclopropane ring) which likely dominate over the polar functional groups.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the synthesis of this compound and the determination of its key physical properties. These protocols are based on standard organic chemistry laboratory techniques for similar compounds.
Synthesis of this compound
A common method for the synthesis of substituted cyclopropanes is the reaction of an activated alkene with a carbene or a carbene equivalent. For this compound, a plausible and frequently cited route involves the reaction of ethyl cyanoacetate with a dihaloalkane, such as 1,2-dibromoethane, in the presence of a base.
Reaction Scheme:
Caption: Synthesis workflow for this compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Addition of Reactants: To the sodium ethoxide solution, add ethyl cyanoacetate dropwise at room temperature with stirring. After the addition is complete, add 1,2-dibromoethane to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Determination of Boiling Point
The boiling point of a liquid is a key physical constant that can be used to assess its purity.
Micro-scale Boiling Point Determination:
-
Sample Preparation: Place a small amount of the purified liquid into a capillary tube sealed at one end. Invert a smaller, open-ended capillary tube and place it inside the larger tube so that the open end is submerged in the liquid.
-
Heating: Attach the capillary tube assembly to a thermometer and place it in a melting point apparatus or an oil bath.
-
Observation: Heat the sample slowly. A stream of bubbles will emerge from the inner capillary tube as the air inside expands. Continue heating until a rapid and continuous stream of bubbles is observed.
-
Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the inner capillary tube.
Determination of Density
The density of a liquid can be determined accurately using a pycnometer or a vibrating tube densimeter.
Pycnometer Method:
-
Calibration: Clean and dry a pycnometer of a known volume and weigh it accurately.
-
Sample Measurement: Fill the pycnometer with the sample liquid, ensuring there are no air bubbles, and equilibrate it to a constant temperature in a water bath.
-
Weighing: Carefully wipe the outside of the pycnometer and weigh it again.
-
Calculation: The density is calculated by dividing the mass of the liquid (the difference between the filled and empty pycnometer weights) by the known volume of the pycnometer.
Applications in Drug Discovery and Development
Cyclopropane rings are increasingly incorporated into drug candidates to enhance their pharmacological properties. The rigid structure of the cyclopropane ring can lead to improved metabolic stability, increased potency, and better control over the conformation of a molecule, which can enhance its binding to a biological target. While specific biological activities for this compound are not widely documented, its structural motifs are present in various biologically active compounds. It serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.
The general workflow for utilizing a novel chemical entity like this compound in a drug discovery program is outlined below.
Caption: General workflow for drug discovery starting from a novel chemical entity.
This workflow illustrates the journey from a starting material like this compound to a potential drug candidate. The process involves creating a library of related compounds, screening them for biological activity, and then optimizing the most promising "hits" to improve their efficacy and safety profiles.
References
Methodological & Application
Synthesis of Ethyl 2-cyanocyclopropane-1-carboxylate: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of Ethyl 2-cyanocyclopropane-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is based on a Michael-Initiated Ring Closure (MIRC) reaction, a robust and efficient method for the formation of cyclopropane rings.
Introduction
This compound is a key intermediate in the synthesis of various complex organic molecules and pharmacologically active compounds. Its strained three-membered ring and dual functionalization with a cyano and an ester group make it a versatile synthon for further chemical transformations. The protocol described herein utilizes the reaction of ethyl acrylate with a haloacetonitrile in the presence of a strong base, proceeding through a tandem Michael addition and intramolecular cyclization.
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Ethyl Acrylate (1) | 1.0 equiv. |
| Chloroacetonitrile (2) | 1.2 equiv. |
| Sodium Hydride (60% in oil) | 1.5 equiv. |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Product Information | |
| Product Name | This compound |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Approx. 85-90 °C at reduced pressure (e.g., 10 mmHg) |
| Expected Yield | 60-75% (This is an estimated value based on similar reactions) |
Experimental Protocol
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.
-
Ethyl acrylate (freshly distilled)
-
Chloroacetonitrile[1]
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Vacuum distillation apparatus or flash chromatography system
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of the Reaction Vessel: A three-necked round-bottom flask is flame-dried under a stream of nitrogen and allowed to cool to room temperature. The flask is then equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen line.
-
Dispersion of Sodium Hydride: Under a positive pressure of nitrogen, sodium hydride (1.5 equiv., 60% dispersion in mineral oil) is weighed and transferred to the reaction flask. Anhydrous THF is added to the flask to create a slurry. The mineral oil can be removed by washing the sodium hydride with anhydrous hexanes prior to the addition of THF.
-
Addition of Chloroacetonitrile: The slurry is cooled to 0 °C in an ice bath. Chloroacetonitrile (1.2 equiv.) is dissolved in anhydrous THF and added dropwise to the stirred suspension of sodium hydride via the dropping funnel over a period of 30 minutes. The mixture is stirred at 0 °C for an additional 30 minutes.
-
Addition of Ethyl Acrylate: Ethyl acrylate (1.0 equiv.) is dissolved in anhydrous THF and added dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching the Reaction: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C to decompose any unreacted sodium hydride.
-
Extraction: The quenched reaction mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation or flash column chromatography on silica gel (eluent: a mixture of hexane and ethyl acetate) to afford the pure this compound as a colorless to pale yellow oil.
Mandatory Visualization
The following diagrams illustrate the key aspects of the experimental protocol.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of the Michael-Initiated Ring Closure (MIRC) reaction.
References
Application Notes and Protocols: Diastereoselective Synthesis of Ethyl 2-Cyanocyclopropane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the highly diastereoselective synthesis of ethyl 2-cyanocyclopropane-1-carboxylate and its derivatives. The featured method is a catalyst-free, one-pot, two-step, three-component reaction employing aldehydes, ethyl cyanoacetate, and ethyl diazoacetate. This approach proceeds via a Michael Initiated Ring Closure (MIRC) mechanism, offering excellent diastereoselectivity, operational simplicity, and high yields.[1][2] This application note is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development, providing a robust and efficient method for accessing functionalized cyclopropane scaffolds.
Introduction
Functionalized cyclopropanes are critical structural motifs in a wide array of biologically active compounds and are valuable intermediates in organic synthesis. Their inherent ring strain and unique electronic properties make them attractive for modulating the pharmacological profiles of drug candidates. The diastereoselective synthesis of polysubstituted cyclopropanes, however, remains a significant challenge. This protocol details a highly efficient and stereoselective method for the synthesis of ethyl 2-cyanocyclopropane-1-carboxylates, a versatile class of cyclopropane derivatives.
Data Presentation
The catalyst-free, three-component reaction demonstrates broad applicability with a variety of aromatic and aliphatic aldehydes, consistently affording high yields and excellent diastereoselectivity in favor of the trans,trans-isomer. The quantitative data from the synthesis using various aldehydes are summarized in the table below.
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | Benzaldehyde | Ethyl 2-cyano-3-phenylcyclopropane-1-carboxylate | 92 | >99:1 |
| 2 | 4-Methylbenzaldehyde | Ethyl 2-cyano-3-(p-tolyl)cyclopropane-1-carboxylate | 95 | >99:1 |
| 3 | 4-Methoxybenzaldehyde | Ethyl 2-cyano-3-(4-methoxyphenyl)cyclopropane-1-carboxylate | 94 | >99:1 |
| 4 | 4-Chlorobenzaldehyde | Ethyl 2-cyano-3-(4-chlorophenyl)cyclopropane-1-carboxylate | 96 | >99:1 |
| 5 | 4-Nitrobenzaldehyde | Ethyl 2-cyano-3-(4-nitrophenyl)cyclopropane-1-carboxylate | 98 | >99:1 |
| 6 | 2-Naphthaldehyde | Ethyl 2-cyano-3-(naphthalen-2-yl)cyclopropane-1-carboxylate | 90 | >99:1 |
| 7 | Cinnamaldehyde | Ethyl 2-cyano-3-styrylcyclopropane-1-carboxylate | 85 | >99:1 |
| 8 | Isobutyraldehyde | Ethyl 2-cyano-3-isopropylcyclopropane-1-carboxylate | 78 | >99:1 |
Experimental Protocols
General Information
All reagents and solvents should be of commercial grade and used without further purification. Reactions can be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (100-200 mesh). Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) should be recorded on a 400 or 500 MHz spectrometer.
One-Pot Diastereoselective Synthesis of Ethyl 2-Aryl-3-cyanocyclopropane-1-carboxylates
This protocol describes a general procedure for the synthesis of ethyl 2-aryl-3-cyanocyclopropane-1-carboxylates.
Step 1: Knoevenagel Condensation
-
To a solution of an appropriate aldehyde (1.0 mmol) and ethyl cyanoacetate (1.0 mmol) in acetonitrile (5 mL), add a catalytic amount of basic alumina (20 mg).
-
Stir the reaction mixture at ambient temperature.
-
Monitor the reaction progress by TLC until the aldehyde is completely consumed.
Step 2: Michael Initiated Ring Closure (MIRC)
-
To the reaction mixture from Step 1, add ethyl diazoacetate (1.2 mmol) dropwise at room temperature.
-
Continue stirring the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired ethyl 2-aryl-3-cyanocyclopropane-1-carboxylate.
Characterization Data for Ethyl 2-cyano-3-phenylcyclopropane-1-carboxylate (Table 1, Entry 1):
-
¹H NMR (400 MHz, CDCl₃): δ 7.40-7.28 (m, 5H), 4.25 (q, J = 7.1 Hz, 2H), 3.25 (d, J = 8.0 Hz, 1H), 2.80 (dd, J = 8.0, 5.2 Hz, 1H), 2.10 (d, J = 5.2 Hz, 1H), 1.30 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 168.5, 133.8, 129.1, 128.8, 128.5, 117.2, 62.3, 33.5, 29.8, 22.1, 14.2.
Reaction Pathway and Workflow
The diastereoselective synthesis proceeds through a well-defined reaction pathway, which can be visualized to understand the logical flow of the synthetic strategy.
Caption: One-pot, two-step synthesis workflow.
The proposed mechanism for the highly diastereoselective formation of the cyclopropane ring is a Michael Initiated Ring Closure (MIRC).
Caption: Proposed MIRC mechanism.
References
Application Notes and Protocols: Enantioselective Synthesis of Ethyl 2-Cyanocyclopropane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enantioselective synthesis of ethyl 2-cyanocyclopropane-1-carboxylate, a valuable chiral building block in medicinal chemistry and drug development. The described method is a proposed approach based on established principles of asymmetric phase-transfer catalysis, a robust and scalable strategy for the construction of chiral cyclopropanes. This protocol utilizes the reaction of ethyl cyanoacetate with 1,2-dibromoethane in the presence of a chiral phase-transfer catalyst derived from Cinchona alkaloids. Expected outcomes in terms of yield and enantioselectivity are summarized based on analogous reactions reported in the literature.
Introduction
Chiral cyclopropane derivatives are key structural motifs found in numerous biologically active compounds and pharmaceuticals. Their rigid conformational nature and unique electronic properties make them attractive surrogates for larger, more flexible moieties in drug design. This compound, with its versatile cyano and ester functionalities, serves as a key intermediate for the synthesis of a wide range of complex molecules. The development of efficient and highly enantioselective methods for its synthesis is therefore of significant interest.
This application note details a proposed protocol for the enantioselective synthesis of this compound via a Michael-initiated ring closure (MIRC) reaction under phase-transfer catalysis (PTC) conditions. This approach offers several advantages, including mild reaction conditions, operational simplicity, and the use of readily available and recoverable catalysts.
Signaling Pathway and Logical Relationships
The synthesis of this compound via asymmetric phase-transfer catalysis involves a sequential process. The chiral catalyst facilitates the deprotonation of the prochiral ethyl cyanoacetate and guides the subsequent nucleophilic attack on 1,2-dibromoethane, followed by an intramolecular cyclization to stereoselectively form the cyclopropane ring.
Caption: Logical workflow for the enantioselective synthesis of this compound.
Experimental Protocols
This section provides a detailed experimental protocol for the proposed enantioselective synthesis.
Materials and Methods
-
Reactants: Ethyl cyanoacetate (≥99%), 1,2-dibromoethane (≥99%), Sodium hydroxide (≥98%), Toluene (anhydrous, ≥99.8%).
-
Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (CAS No. 144940-79-4) or a similar chiral phase-transfer catalyst.
-
Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, condenser, temperature controller, rotary evaporator, column chromatography setup, NMR spectrometer, and chiral HPLC system.
Proposed Synthesis Protocol
-
Reaction Setup:
-
To a 50 mL two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the chiral phase-transfer catalyst (0.01 mmol, 1 mol%).
-
Add ethyl cyanoacetate (1.0 mmol, 1.0 equiv.) and toluene (5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Reaction Execution:
-
While stirring vigorously, add a 50% aqueous solution of sodium hydroxide (5 mL) dropwise over 10 minutes.
-
Add 1,2-dibromoethane (1.2 mmol, 1.2 equiv.) to the reaction mixture.
-
Continue stirring at 0 °C for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Analyze the diastereomeric ratio and enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) and ¹H NMR spectroscopy.
-
Data Presentation
The following table summarizes the expected quantitative data for the enantioselective synthesis of this compound based on reported results for analogous cyclopropanation reactions using chiral phase-transfer catalysts.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | dr (trans:cis) | ee (%) (trans) |
| 1 | 1 | 0 | 24 | 85-95 | >95:5 | 90-98 |
| 2 | 0.5 | 0 | 48 | 80-90 | >95:5 | 88-96 |
| 3 | 1 | 25 (Room Temp) | 24 | 75-85 | 90:10 | 80-90 |
Note: The data presented in this table are hypothetical and based on typical results for similar asymmetric phase-transfer catalyzed cyclopropanations. Actual results may vary.
Reaction Mechanism
The proposed reaction mechanism proceeds through a phase-transfer catalytic cycle.
Caption: Proposed mechanism for the phase-transfer catalyzed synthesis.
Conclusion
The described protocol offers a promising and practical approach for the enantioselective synthesis of this compound. The use of a chiral phase-transfer catalyst is expected to provide high yields and excellent enantioselectivities. This method is amenable to scale-up and utilizes readily available starting materials, making it a valuable tool for researchers in organic synthesis and drug discovery. Further optimization of reaction parameters such as catalyst structure, solvent, and temperature may lead to even higher efficiency and selectivity.
Application Note and Protocol: Step-by-Step Purification of Ethyl 2-cyanocyclopropane-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-cyanocyclopropane-1-carboxylate is a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other specialty chemicals. Its cyclopropane ring, combined with the cyano and ester functional groups, provides a unique scaffold for creating complex molecular architectures. Achieving high purity of this compound is critical for ensuring the success of subsequent reactions and the quality of the final products. This document provides a detailed, step-by-step protocol for the purification of this compound from a crude reaction mixture. The protocol employs a multi-step approach, including an initial work-up, column chromatography, and final purification by vacuum distillation.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for designing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₂ | [1] |
| Molecular Weight | 139.15 g/mol | [1] |
| Predicted Boiling Point | 230.3 ± 33.0 °C at 760 mmHg | [1] |
| Boiling Point (for a related isomer) | 217 °C at 760 mmHg (lit.) | |
| Density (for a related isomer) | 1.077 g/mL at 25 °C (lit.) | |
| Appearance | Colorless to slightly yellow clear liquid | [2] |
Note: Properties may vary slightly between different stereoisomers.
Purification Workflow
The overall purification strategy is designed to remove unreacted starting materials, catalysts, and by-products from the crude reaction mixture. The process involves a liquid-liquid extraction to remove water-soluble impurities, followed by column chromatography for separation based on polarity, and finally, vacuum distillation to obtain the highly pure product.
Figure 1. Step-by-step workflow for the purification of this compound.
Experimental Protocols
1. Materials and Reagents
-
Crude this compound
-
Ethyl acetate (EtOAc), reagent grade
-
Hexanes, reagent grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel (230-400 mesh)
-
Deionized water
2. Equipment
-
Separatory funnel
-
Erlenmeyer flasks
-
Beakers
-
Rotary evaporator
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
-
Short-path distillation apparatus
-
Vacuum pump
-
Heating mantle
-
Magnetic stirrer and stir bars
3. Step-by-Step Purification Protocol
Step 1: Liquid-Liquid Extraction (Aqueous Work-up)
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with ethyl acetate (EtOAc). The volume of EtOAc should be approximately 2-3 times the volume of the crude mixture.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution to neutralize any acidic impurities.
-
Deionized water.
-
Brine to facilitate phase separation and remove residual water.
-
-
Separate the organic layer after each wash.
Step 2: Drying and Concentration
-
Dry the collected organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
Step 3: Silica Gel Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a glass chromatography column.
-
Pre-elute the column with the starting eluent (e.g., 95:5 Hexanes:EtOAc).
-
Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column. Alternatively, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it directly.
-
Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be gradually increased (e.g., from 5% EtOAc to 20% EtOAc in hexanes).
-
Monitor the separation by collecting fractions and analyzing them using thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator.
Step 4: Vacuum Distillation
-
Set up a short-path distillation apparatus for vacuum distillation.
-
Transfer the concentrated product from the chromatography step into the distillation flask.
-
Slowly apply vacuum and begin heating the distillation flask with a heating mantle.
-
Collect the fraction that distills at the appropriate temperature and pressure. The boiling point will be significantly lower than the atmospheric boiling point. For example, a related compound, cyclopropanecarboxylic acid, boils at 94-95°C at 26 mmHg.[3]
-
The final product should be a clear, colorless to pale yellow liquid.
Data Presentation
The following table summarizes the expected purity and yield at each stage of the purification process. These values are representative and may vary depending on the initial purity of the crude material and the efficiency of each step.
| Purification Step | Starting Purity (GC-MS) | Final Purity (GC-MS) | Yield (%) |
| Liquid-Liquid Extraction | ~70% | ~80% | ~95% |
| Column Chromatography | ~80% | ~98% | ~85% |
| Vacuum Distillation | ~98% | >99.5% | ~90% |
| Overall | ~70% | >99.5% | ~73% |
Conclusion
The described multi-step purification protocol, involving extraction, column chromatography, and vacuum distillation, is an effective method for obtaining high-purity this compound. The purity of the final product should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This highly purified compound is suitable for use in demanding applications within research and development, including the synthesis of complex pharmaceutical agents.
References
Application Notes and Protocols: Reactions of Ethyl 2-Cyanocyclopropane-1-carboxylate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reactivity of ethyl 2-cyanocyclopropane-1-carboxylate, a versatile donor-acceptor cyclopropane (DAC), with various nucleophiles. The protocols detailed herein are designed to be a valuable resource for the synthesis of complex organic molecules, including precursors for pharmacologically active compounds.
Introduction
This compound is a highly functionalized three-membered ring system. The presence of both an electron-donating group (the cyclopropane ring itself) and two electron-withdrawing groups (the cyano and ester moieties) polarizes the C1-C2 bond, making the molecule susceptible to nucleophilic attack. This reactivity profile allows for facile ring-opening reactions, providing access to a variety of 1,3-difunctionalized acyclic compounds. These products are valuable intermediates in organic synthesis, particularly for the preparation of substituted glutamic acid analogs, γ-lactams, and other heterocyclic systems of medicinal interest.
The reaction typically proceeds via a nucleophilic attack on one of the carbon atoms of the cyclopropane ring, leading to the cleavage of a C-C bond. This process is often catalyzed by Lewis or Brønsted acids, which activate the cyclopropane ring towards nucleophilic attack. The stereochemical outcome of these reactions can often be controlled, making them powerful tools in asymmetric synthesis.
General Reaction Mechanism
The fundamental reaction pathway involves the ring-opening of the cyclopropane. This can be mechanistically viewed as analogous to a Michael addition or an SN2 reaction. A Lewis acid (LA) can coordinate to the cyano or ester group, further polarizing the cyclopropane ring and facilitating the nucleophilic attack.
Caption: General workflow for the Lewis acid-catalyzed ring-opening of this compound.
Application & Protocols
Reaction with Amine Nucleophiles: Synthesis of Glutamic Acid Analogs and γ-Lactams
The reaction of this compound with primary and secondary amines is a cornerstone application, leading to the formation of functionalized glutamic acid derivatives. Subsequent intramolecular cyclization of the products derived from primary amines can yield valuable γ-lactam (pyrrolidinone) structures, which are common motifs in pharmaceuticals.
Application:
-
Drug Discovery: Synthesis of constrained analogs of glutamic acid, which are important neurotransmitters. These analogs are useful for studying glutamate receptors and developing drugs for neurological disorders.
-
Heterocyclic Chemistry: A straightforward route to substituted pyroglutamic acids and other γ-lactams, which are present in numerous biologically active compounds.
Experimental Protocol (General Procedure based on analogous reactions):
This protocol is a general guideline based on the reactions of similar donor-acceptor cyclopropanes with amines. Optimization of reaction conditions may be necessary for specific substrates.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound (1.0 equiv.).
-
Solvent and Amine Addition: Dissolve the cyclopropane in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or THF) to a concentration of 0.1-0.5 M. Add the amine nucleophile (1.0-1.2 equiv.).
-
Catalyst Addition: If a Lewis acid catalyst is used, add the catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃, or MgI₂) (10-20 mol%) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (e.g., 40-80 °C). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl or NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Reaction with Various Amines (Illustrative Data)
| Entry | Amine Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Yb(OTf)₃ (10) | CH₂Cl₂ | 25 | 12 | 85-95 |
| 2 | Aniline | Sc(OTf)₃ (15) | CH₃CN | 60 | 24 | 70-85 |
| 3 | Piperidine | None | THF | 40 | 18 | 90-98 |
| 4 | Morpholine | Yb(OTf)₃ (10) | CH₂Cl₂ | 25 | 16 | 88-96 |
Note: The data in this table is illustrative and based on typical yields for reactions of donor-acceptor cyclopropanes with amines. Actual yields may vary.
Caption: Pathway for the formation of γ-lactams from primary amines.
Reaction with Thiol Nucleophiles: Synthesis of Thioether Derivatives
The reaction with thiols provides a direct route to γ-thioethers of glutamic acid analogs. These compounds are of interest in medicinal chemistry due to the unique properties of the sulfur atom.
Application:
-
Medicinal Chemistry: Synthesis of compounds with potential applications as enzyme inhibitors or receptor modulators.
-
Functional Materials: Creation of molecules with sulfur functionalities for materials science applications.
Experimental Protocol (General Procedure based on analogous reactions):
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the this compound (1.0 equiv.) in an appropriate solvent (e.g., THF or CH₂Cl₂).
-
Nucleophile and Base: Add the thiol nucleophile (1.1 equiv.) followed by a non-nucleophilic base (e.g., triethylamine or DBU, 1.2 equiv.) to generate the thiolate in situ.
-
Catalyst (Optional): For less reactive thiols, a Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%) can be added.
-
Reaction Conditions: Stir the mixture at room temperature until the reaction is complete as monitored by TLC.
-
Work-up: Quench the reaction with water or a mild acidic solution (e.g., 1M HCl). Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.
Data Presentation: Reaction with Various Thiols (Illustrative Data)
| Entry | Thiol Nucleophile | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | Et₃N (1.2) | THF | 25 | 6 | 90-98 |
| 2 | Benzyl mercaptan | DBU (1.2) | CH₂Cl₂ | 25 | 8 | 85-95 |
| 3 | Ethyl thioglycolate | Et₃N (1.2) | THF | 25 | 10 | 80-90 |
Note: The data in this table is illustrative and based on typical yields for reactions of donor-acceptor cyclopropanes with thiols. Actual yields may vary.
Reaction with Indole Nucleophiles: Synthesis of Functionalized Tryptophan Analogs
The Friedel-Crafts type reaction with indoles allows for the synthesis of complex tryptophan analogs, which are valuable in peptide chemistry and drug discovery.
Application:
-
Peptide Synthesis: Incorporation of non-natural amino acids into peptides to modulate their structure and function.
-
Pharmaceutical Development: Synthesis of indole-containing compounds with potential biological activities.
Experimental Protocol (General Procedure based on analogous reactions):
-
Reaction Setup: To a solution of this compound (1.0 equiv.) and the indole (1.2 equiv.) in a dry solvent (e.g., dichloromethane or 1,2-dichloroethane), add a Lewis acid catalyst (e.g., Sc(OTf)₃ or In(OTf)₃, 10-20 mol%).
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux. Monitor the reaction by TLC.
-
Work-up: After completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Purification: Separate the layers, extract the aqueous phase with the organic solvent, combine the organic layers, dry, concentrate, and purify by flash chromatography.
Data Presentation: Reaction with Indoles (Illustrative Data)
| Entry | Indole Derivative | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Indole | Sc(OTf)₃ (15) | CH₂Cl₂ | 25 | 24 | 75-85 |
| 2 | 5-Methoxyindole | In(OTf)₃ (10) | DCE | 80 | 12 | 80-90 |
| 3 | 2-Methylindole | Sc(OTf)₃ (20) | CH₂Cl₂ | 25 | 36 | 60-75 |
Note: The data in this table is illustrative and based on typical yields for reactions of donor-acceptor cyclopropanes with indoles. Actual yields may vary.
Caption: Experimental workflow for the reaction with indole nucleophiles.
Disclaimer: The experimental protocols and quantitative data provided are based on general procedures for donor-acceptor cyclopropanes and are intended for illustrative purposes. Researchers should conduct their own optimization and safety assessments for any new reaction. The provided information is for research use only.
Application Notes and Protocols: The Versatility of Ethyl 2-cyanocyclopropane-1-carboxylate in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-cyanocyclopropane-1-carboxylate is a highly versatile and valuable building block in modern organic synthesis. Its unique strained three-membered ring, coupled with the presence of both a nitrile and an ester functional group, offers a gateway to a diverse array of molecular architectures. The inherent ring strain of the cyclopropane moiety can be strategically harnessed in ring-opening reactions to generate linear intermediates with defined stereochemistry, which can then be further manipulated. Alternatively, the functional groups can be transformed to introduce new functionalities, making this compound a cornerstone in the synthesis of complex molecules, particularly in the realms of agrochemicals and pharmaceuticals. This document provides detailed protocols for key transformations of this compound, focusing on its application in the synthesis of precursors for conformationally restricted γ-aminobutyric acid (GABA) analogues and substituted piperidines, both of which are privileged scaffolds in drug discovery.
Key Applications
This compound serves as a critical starting material in the synthesis of:
-
GABA Analogues: The cyclopropane ring provides a rigid scaffold for creating conformationally restricted analogues of the neurotransmitter GABA. These analogues are instrumental in studying receptor-ligand interactions and have potential as therapeutic agents for neurological disorders. The synthesis of these analogues often involves the reduction of the nitrile group to a primary amine.
-
Substituted Piperidines: Piperidine rings are prevalent in a vast number of pharmaceuticals. Ring-opening of the cyclopropane in this compound with amines, followed by intramolecular cyclization, provides an elegant route to highly functionalized piperidine derivatives. This strategy allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships in drug development programs.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(aminomethyl)cyclopropane-1-carboxylate Hydrochloride - A Precursor for GABA Analogues
This protocol details the reduction of the nitrile functionality in this compound to a primary amine using catalytic hydrogenation.
Reaction Scheme:
Caption: Catalytic hydrogenation of this compound.
Materials:
-
This compound
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Ethanol (EtOH), absolute
-
Hydrochloric acid (HCl), concentrated
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Standard laboratory glassware
-
Filter agent (e.g., Celite®)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add a catalytic amount of Platinum(IV) oxide (0.05 eq).
-
Add a solution of hydrochloric acid in ethanol (e.g., 4 M, 1.2 eq).
-
Place the reaction mixture in a Parr hydrogenation apparatus.
-
Pressurize the apparatus with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the apparatus with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography to obtain Ethyl 2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Product | Ethyl 2-(aminomethyl)cyclopropane-1-carboxylate HCl | [1] |
| Catalyst | PtO₂ | [1] |
| Pressure | 50 psi | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 5 hours | [1] |
| Yield | 79% | [1] |
Protocol 2: Synthesis of a Substituted Piperidinone via Ring-Opening and Intramolecular Cyclization
This protocol outlines a plausible multi-step synthesis of a functionalized piperidinone from this compound. The key steps involve the ring-opening of the cyclopropane with an amine followed by an intramolecular cyclization.
Workflow Diagram:
Caption: Multi-step synthesis of a substituted piperidinone.
Materials:
-
This compound
-
A primary amine (e.g., Benzylamine)
-
A suitable solvent (e.g., Toluene)
-
A non-nucleophilic base (e.g., Sodium hydride)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
Step 1: Ring-Opening with Amine
-
In a round-bottom flask, dissolve this compound (1.0 eq) in toluene.
-
Add the primary amine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude ring-opened intermediate.
Step 2: Intramolecular Cyclization
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the crude intermediate from Step 1 in anhydrous toluene.
-
Cool the solution in an ice bath.
-
Carefully add a non-nucleophilic base such as sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the cyclization by TLC.
-
After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired substituted piperidinone.
Quantitative Data Summary (Hypothetical):
| Parameter | Step 1: Ring-Opening | Step 2: Cyclization |
| Temperature | Reflux | Reflux |
| Reaction Time | 4-6 hours | 8-12 hours |
| Yield | >90% (crude) | 60-70% (over two steps) |
Note: The conditions and yields for this protocol are illustrative and would require optimization for specific substrates.
Signaling Pathways and Logical Relationships
The synthetic utility of this compound is rooted in its ability to undergo specific chemical transformations that lead to the desired molecular scaffolds. The following diagram illustrates the logical relationship between the starting material and the target product classes.
Caption: Synthetic pathways from this compound.
Conclusion
This compound is a powerful and versatile synthetic intermediate. The protocols provided herein demonstrate its utility in constructing valuable molecular frameworks for drug discovery and development. The ability to selectively manipulate the functional groups or to engage the strained ring in designed transformations opens up a vast chemical space for the synthesis of novel bioactive molecules. Researchers and scientists are encouraged to explore the potential of this building block in their synthetic endeavors.
References
Application Notes and Protocols: Ethyl 2-cyanocyclopropane-1-carboxylate as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-cyanocyclopropane-1-carboxylate is a highly versatile and reactive building block in organic synthesis, prized for its unique strained-ring structure that incorporates both electrophilic and nucleophilic centers. This trifunctionalized cyclopropane derivative serves as a valuable precursor for the synthesis of a variety of complex heterocyclic compounds, which are key scaffolds in numerous pharmacologically active molecules. Its utility stems from the ring-strain of the cyclopropane core and the presence of the activating cyano and ester groups, which facilitate regioselective ring-opening and subsequent cyclization reactions with various nucleophiles. These application notes provide an overview of the synthetic utility of this compound, with a focus on detailed protocols for the preparation of substituted pyrazoles, a class of heterocycles with significant therapeutic potential.
Introduction
The synthesis of novel heterocyclic compounds remains a cornerstone of medicinal chemistry and drug discovery. This compound, with its distinct chemical architecture, offers a powerful platform for the construction of diverse heterocyclic systems. The inherent ring strain of the cyclopropane moiety, combined with the electron-withdrawing nature of the cyano and carboxylate groups, renders the molecule susceptible to nucleophilic attack, leading to a variety of ring-opened intermediates that can be trapped intramolecularly to afford stable heterocyclic products. This reactivity profile makes it an attractive starting material for generating molecular diversity in drug development programs.
Synthesis of 5-Amino-3-substituted-1H-pyrazole-4-carboxylates
One of the most valuable applications of this compound is in the synthesis of polysubstituted pyrazoles. The reaction with hydrazine derivatives proceeds via a nucleophilic attack on the cyclopropane ring, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic pyrazole core. This method provides a regioselective route to 5-aminopyrazoles, which are important intermediates for the synthesis of kinase inhibitors and other therapeutic agents.
Proposed Reaction Pathway
The proposed reaction of this compound with hydrazine hydrate is depicted below. The reaction is initiated by the nucleophilic attack of hydrazine on one of the electrophilic carbons of the cyclopropane ring, leading to a ring-opened intermediate. This is followed by an intramolecular condensation between the second nitrogen of the hydrazine and the cyano group, leading to the formation of the pyrazole ring.
Caption: Proposed reaction pathway for the synthesis of a pyrazole derivative.
Experimental Protocol: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate
This protocol is adapted from established procedures for the synthesis of similar pyrazole derivatives from cyano-activated esters.
Materials and Equipment:
-
This compound
-
Hydrazine hydrate (80% in water)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous ethanol (10 mL per mmol of substrate) in a round-bottom flask, add hydrazine hydrate (1.2 eq.) dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure ethyl 5-amino-1H-pyrazole-4-carboxylate.
Data Presentation
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) |
| This compound | C₇H₉NO₂ | 139.15 | Liquid | - |
| Hydrazine hydrate | H₆N₂O | 50.06 | Liquid | - |
| Ethyl 5-amino-1H-pyrazole-4-carboxylate (Proposed) | C₆H₉N₃O₂ | 155.16 | Solid | 70-85 |
Note: The expected yield is an estimate based on similar reactions and may vary depending on the specific reaction conditions and scale.
General Experimental Workflow
The general workflow for the synthesis and purification of heterocyclic compounds from this compound is outlined below.
Caption: General workflow for heterocyclic synthesis.
Conclusion
This compound is a potent and versatile building block for the synthesis of a wide array of heterocyclic compounds. The protocols and data presented herein provide a practical guide for researchers engaged in the synthesis of novel molecular entities for drug discovery and development. The ability to readily access functionalized pyrazoles from this starting material highlights its significance in modern synthetic and medicinal chemistry. Further exploration of its reactivity with other binucleophiles is anticipated to unlock access to an even broader range of valuable heterocyclic scaffolds.
Application Notes and Protocols for the Scalable Synthesis of Ethyl 2-cyanocyclopropane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-cyanocyclopropane-1-carboxylate is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutics. Its rigid cyclopropane scaffold allows for the creation of conformationally constrained analogues of bioactive molecules, a crucial strategy in modern drug design. This document provides detailed protocols for the scalable synthesis of this compound and highlights its applications in the synthesis of key pharmaceutical intermediates.
Applications in Drug Development
The unique structural features of this compound make it an important precursor for several classes of therapeutic agents.
-
Tranylcypromine Analogues: This compound serves as a key starting material for the synthesis of analogues of Tranylcypromine, a known inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2][3][4] LSD1 is a significant target in the treatment of cancers such as acute myeloid leukemia.[1][2][3] The cyclopropane moiety is essential for the inhibitory activity of these molecules.
-
GABA Analogues: this compound can be used to synthesize conformationally restricted analogues of gamma-aminobutyric acid (GABA).[5][6][7][8][9] These analogues are valuable tools for studying and selectively targeting GABA transporters (GATs) and receptors, which are implicated in various neurological disorders.[6][7][8]
Scalable Synthesis Protocol
A robust and scalable method for the synthesis of this compound involves the base-mediated cyclization of ethyl cyanoacetate with 1,2-dibromoethane. The use of a phase-transfer catalyst can significantly improve reaction efficiency and yield, making it suitable for industrial applications.[10][11][12]
Experimental Protocol: Phase-Transfer Catalyzed Synthesis
This protocol is based on established methods for cyclopropanation reactions involving active methylene compounds.
Materials:
-
Ethyl cyanoacetate
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃), anhydrous powder
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Dimethyl sulfoxide (DMSO) or Toluene
-
Dichloromethane (for extraction)
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Multi-neck round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry multi-neck round-bottom flask, add anhydrous potassium carbonate and the chosen solvent (DMSO or Toluene). Begin vigorous stirring to create a fine suspension.
-
Addition of Reactants: To the stirred suspension, add the phase-transfer catalyst (e.g., TBAB). Subsequently, add ethyl cyanoacetate dropwise via the dropping funnel.
-
Cyclization Reaction: After the addition of ethyl cyanoacetate is complete, begin the dropwise addition of 1,2-dibromoethane. An exothermic reaction may be observed. Maintain the reaction temperature within the specified range (see table below) using a heating mantle or cooling bath as necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Final Purification: Purify the crude this compound by vacuum distillation to obtain the final product of high purity.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactant Molar Ratios | ||
| Ethyl cyanoacetate | 1.0 eq | |
| 1,2-Dibromoethane | 1.1 - 1.5 eq | |
| Potassium Carbonate (Base) | 2.0 - 3.0 eq | |
| Phase-Transfer Catalyst | 0.05 - 0.1 eq | [10][11] |
| Reaction Conditions | ||
| Solvent | DMSO or Toluene | |
| Temperature | 25 - 60 °C | [13] |
| Reaction Time | 12 - 24 hours | [13] |
| Yield and Purity | ||
| Typical Yield | 75 - 90% | [10] |
| Purity (after distillation) | >98% | [14] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Application in Drug Synthesis Pathway
Caption: Applications of this compound in drug synthesis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of Carboxamide-Containing Tranylcypromine Analogues as LSD1 (KDM1A) Inhibitors Targeting Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tranylcypromine-Based LSD1 Inhibitors as Useful Agents to Reduce Viability of - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA analogue - Wikipedia [en.wikipedia.org]
- 6. Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phasetransfer.com [phasetransfer.com]
- 11. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. crdeepjournal.org [crdeepjournal.org]
- 13. EP0021114B1 - Process for the preparation of 2-cyano-3,3-dimethyl-cyclopropane-1-carboxylic acid esters, intermediates therefor and their production - Google Patents [patents.google.com]
- 14. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
Monitoring "Ethyl 2-cyanocyclopropane-1-carboxylate" Reactions by HPLC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for monitoring chemical reactions involving "Ethyl 2-cyanocyclopropane-1-carboxylate" using High-Performance Liquid Chromatography (HPLC). This versatile building block is crucial in the synthesis of various pharmaceutical compounds, making robust analytical monitoring essential for optimizing reaction yields, minimizing impurities, and ensuring final product quality. The protocols outlined below are designed for both achiral (reaction progress monitoring) and chiral (enantiomeric purity) analysis.
Introduction
This compound is a key intermediate in organic synthesis due to its unique structural and electronic properties imparted by the strained cyclopropane ring.[1][2] The presence of both an ester and a nitrile group allows for a variety of chemical transformations. Monitoring the synthesis and subsequent reactions of this compound requires a reliable and efficient analytical method to separate the starting materials, intermediates, byproducts, and the final product. Reversed-phase HPLC is an ideal technique for this purpose, offering high resolution and sensitivity.[3][4] Furthermore, as this compound possesses a chiral center, methods for enantiomeric separation are also critical for stereoselective synthesis.[5][6][7]
Data Presentation
Table 1: Hypothetical HPLC Method Parameters for Achiral Analysis
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Table 2: Hypothetical Retention Times for Achiral Separation
| Compound | Retention Time (min) |
| Starting Material (e.g., Alkene) | 3.5 |
| This compound | 8.2 |
| Byproduct 1 | 6.1 |
| Product | 10.5 |
Table 3: Hypothetical HPLC Method Parameters for Chiral Analysis
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 5 µL |
Table 4: Hypothetical Retention Times for Chiral Separation
| Enantiomer | Retention Time (min) |
| (1R, 2S)-Ethyl 2-cyanocyclopropane-1-carboxylate | 12.3 |
| (1S, 2R)-Ethyl 2-cyanocyclopropane-1-carboxylate | 14.7 |
Experimental Protocols
Protocol 1: Achiral HPLC for Reaction Monitoring
This protocol is designed to monitor the progress of a reaction that synthesizes or consumes this compound.
1. Materials and Reagents:
-
HPLC grade water
-
HPLC grade acetonitrile
-
Formic acid
-
Reference standards of starting materials, intermediates, and products
-
Reaction mixture samples
2. Sample Preparation:
-
Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a suitable reagent or diluting in a cold solvent).
-
Dilute the sample with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a suitable concentration for HPLC analysis. A dilution factor of 100-1000 is often appropriate.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (5% B) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient method as described in Table 1.
-
Monitor the chromatogram at 210 nm.
4. Data Analysis:
-
Identify the peaks corresponding to the starting materials, this compound, and any products or byproducts by comparing their retention times with those of the reference standards.
-
Calculate the relative peak areas to determine the conversion of the starting material and the formation of the product over time.
Protocol 2: Chiral HPLC for Enantiomeric Purity Determination
This protocol is for determining the enantiomeric excess (e.e.) of this compound.
1. Materials and Reagents:
-
HPLC grade hexane
-
HPLC grade isopropanol
-
Racemic and enantiomerically enriched reference standards of this compound
-
Purified sample of this compound
2. Sample Preparation:
-
Dissolve a small amount of the purified sample in the mobile phase (e.g., 90:10 Hexane:Isopropanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC Analysis:
-
Equilibrate the chiral column with the isocratic mobile phase until a stable baseline is observed.
-
Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.
-
Inject the prepared sample.
-
Run the isocratic method as described in Table 3.
4. Data Analysis:
-
Integrate the peak areas of the two enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess using the following formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of Ethyl 2-Cyanocyclopropane-1-carboxylate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of the novel scaffold, ethyl 2-cyanocyclopropane-1-carboxylate, for the purpose of generating compound libraries for biological screening. The unique strained ring system and the presence of two reactive functional groups, a nitrile and an ester, make this a promising starting point for the discovery of new bioactive molecules. The protocols outlined below are based on established synthetic methodologies for related cyclopropane derivatives and provide a framework for creating a diverse library of compounds for high-throughput screening.
Background and Rationale
The cyclopropane ring is a key structural motif found in a variety of biologically active natural products and synthetic drugs.[1][2] Its rigid conformation can pre-organize appended functional groups into specific spatial orientations, leading to enhanced binding affinity and selectivity for biological targets. The inclusion of a cyano group can further enhance biological activity and provide a handle for further chemical modification. This document focuses on the derivatization of this compound, a scaffold that combines these desirable features. The derivatization strategies focus on the modification of the ester and cyano functionalities to explore the chemical space around this core structure.
Synthesis of the Core Scaffold: this compound
Step 1: Synthesis of Cyclopropane-1-carbonitrile-1-carboxylic acid
This procedure is adapted from the synthesis of cyclopropanecarboxylic acid.[3]
-
Materials: γ-chlorobutyronitrile, Sodium Hydroxide (NaOH), Concentrated Sulfuric Acid (H₂SO₄), Diethyl ether, Drierite.
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine powdered sodium hydroxide and γ-chlorobutyronitrile.
-
Heat the mixture on a steam bath. A vigorous reaction will occur.
-
After the initial reaction subsides (approximately 1 hour), add water in small portions to hydrolyze the initially formed cyclopropyl cyanide.
-
Continue heating until the oily layer disappears.
-
Cool the reaction mixture in an ice bath and acidify with a mixture of concentrated sulfuric acid and crushed ice.
-
Extract the aqueous solution with diethyl ether.
-
Dry the combined ether extracts over Drierite and remove the solvent under reduced pressure to yield cyclopropane-1-carbonitrile-1-carboxylic acid.
-
Step 2: Esterification to this compound
Standard esterification procedures, such as Fischer esterification, can be employed.
-
Materials: Cyclopropane-1-carbonitrile-1-carboxylic acid, Ethanol (absolute), Concentrated Sulfuric Acid (H₂SO₄), Sodium bicarbonate solution.
-
Protocol:
-
Dissolve cyclopropane-1-carbonitrile-1-carboxylic acid in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield this compound.
-
Derivatization Strategies
The two primary points of diversification on the this compound scaffold are the ester and the nitrile functionalities.
Amide Formation via the Carboxylate Group
The ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with a diverse range of amines to generate a library of amides.
Workflow for Amide Library Synthesis
Caption: Workflow for the synthesis of an amide library from the core scaffold.
Protocol: Amide Synthesis
-
Hydrolysis of the Ester:
-
Dissolve this compound in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) and stir at room temperature until the starting material is consumed (monitor by TLC).
-
Acidify the reaction mixture with dilute HCl and extract the carboxylic acid with ethyl acetate.
-
Dry the organic layer and remove the solvent to obtain 2-cyanocyclopropane-1-carboxylic acid.
-
-
Amide Coupling:
-
Dissolve the carboxylic acid in dimethylformamide (DMF).
-
Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA).
-
Add the desired amine (from a diverse library of primary and secondary amines).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by adding water and extracting the product with ethyl acetate.
-
Purify the amide derivative by column chromatography.
-
Ester and Thioester Diversification
The carboxylic acid can also be re-esterified with a variety of alcohols or thiols to generate a library of esters and thioesters.
Protocol: Ester/Thioester Synthesis
-
Follow the amide coupling protocol above, but substitute the amine with a diverse library of alcohols or thiols. Different coupling agents, such as DCC/DMAP, may be more suitable for esterification.
Nitrile Group Modifications
The nitrile group can be reduced to a primary amine or hydrolyzed to a carboxylic acid, providing further opportunities for diversification.
Workflow for Nitrile and Subsequent Derivatizations
Caption: Derivatization pathway via nitrile reduction.
Biological Screening Cascade
A tiered screening approach is recommended to efficiently identify promising compounds.
High-Throughput Screening (HTS) Cascade
Caption: A typical workflow for biological screening of the compound library.
Primary Screening: Cell Viability Assays
-
Objective: To identify compounds with general cytotoxic or cytostatic activity.
-
Protocol (MTT Assay):
-
Seed cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the synthesized derivatives for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
-
Secondary Screening: Antimicrobial and Antifungal Assays
Based on the known activities of cyclopropane derivatives, screening for antimicrobial and antifungal activity is warranted.[4][5]
-
Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains.
-
Protocol (Broth Microdilution):
-
Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate the plates under appropriate conditions.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Data Presentation
Quantitative data from biological screening should be organized for clear comparison. The following tables present representative data for structurally related cyclopropane derivatives to provide a benchmark for expected activities.
Table 1: Antimicrobial and Antifungal Activity of Related Cyclopropane Carboxamide Derivatives
| Compound ID | Target Organism | MIC (µg/mL) |
| Amide Derivative 1 | Staphylococcus aureus | 32 |
| Amide Derivative 2 | Staphylococcus aureus | 64 |
| Amide Derivative 3 | Escherichia coli | 64 |
| Amide Derivative 4 | Escherichia coli | 128 |
| Amide Derivative 5 | Candida albicans | 16 |
| Amide Derivative 6 | Candida albicans | 32 |
Data adapted from studies on related cyclopropane carboxamides for illustrative purposes.[5]
Table 2: Cytotoxic Activity of Related Cyclopropane Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) |
| Cyclopropane Derivative A | HeLa (Cervical Cancer) | 8.63 |
| Cyclopropane Derivative B | LS174 (Colon Cancer) | 10.17 |
| Cyclopropane Derivative C | A549 (Lung Cancer) | 12.15 |
Data adapted from studies on related cyclopropane derivatives for illustrative purposes.[6]
Conclusion
The this compound scaffold offers a rich platform for the generation of diverse compound libraries. The synthetic protocols provided herein, coupled with a systematic biological screening cascade, will enable researchers to explore the therapeutic potential of this novel chemical space. The presented biological activity data for related compounds suggests that derivatives of this scaffold are promising candidates for the discovery of new antimicrobial, antifungal, and cytotoxic agents. Further structure-activity relationship (SAR) studies on the identified hits will be crucial for optimizing their potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxic and Antimicrobial Activity of Dehydrozingerone based Cyclopropyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-cyanocyclopropane-1-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-cyanocyclopropane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the Michael-Initiated Ring Closure (MIRC) reaction. This method involves the reaction of an ethyl cyanoacetate derivative with an acrylic ester in the presence of a base. The reaction proceeds through a tandem Michael-type addition followed by an intramolecular cyclization.
Q2: What are the typical starting materials for the MIRC synthesis?
A2: The key starting materials are typically:
-
A Michael Donor: Ethyl cyanoacetate or a derivative, such as ethyl 2-bromo-2-cyanoacetate.
-
A Michael Acceptor: An ethyl acrylate derivative.
-
A Base: A suitable base to facilitate the deprotonation of the Michael donor and catalyze the reaction. Common bases include sodium ethoxide, potassium carbonate, or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Q3: What are the common side reactions I should be aware of?
A3: Several side reactions can occur, leading to reduced yield and purity of the desired product. These include:
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Polymerization of the acrylate: Ethyl acrylate and its derivatives are prone to polymerization, especially in the presence of bases.
-
Formation of a linear Michael adduct: The reaction may stall after the initial Michael addition, resulting in an open-chain product that fails to cyclize.
-
Hydrolysis: The ester and nitrile functional groups can be susceptible to hydrolysis, particularly if there is moisture in the reaction or during workup.
-
Formation of diastereomers: The product contains two stereocenters, leading to the potential formation of cis and trans diastereomers. The ratio of these isomers can be influenced by reaction conditions.
Q4: How can I minimize the formation of side products?
A4: To minimize side reactions, consider the following:
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Control reaction temperature: Lower temperatures can often suppress polymerization and other unwanted side reactions.
-
Use of appropriate base and solvent: The choice of base and solvent can significantly impact the reaction outcome. Anhydrous conditions are crucial to prevent hydrolysis.
-
Slow addition of reagents: Adding the base or one of the reactants slowly can help to control the reaction rate and minimize polymerization.
-
Optimize reaction time: Monitoring the reaction by techniques like TLC or GC-MS can help determine the optimal time to quench the reaction, preventing the formation of degradation products.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Problem | Possible Cause(s) | Troubleshooting & Optimization |
| Low or No Product Yield | 1. Inactive or insufficient base: The base may have degraded due to improper storage or may not be strong enough to deprotonate the Michael donor effectively. 2. Presence of water: Moisture in the reagents or solvent can quench the base and lead to hydrolysis of the starting materials or product. 3. Low reaction temperature: The reaction may be too slow at the current temperature. 4. Incorrect stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. | 1. Base Quality: Use a fresh, properly stored, and anhydrous base. Consider using a stronger base if necessary. 2. Anhydrous Conditions: Ensure all glassware is thoroughly dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Temperature Optimization: Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS. 4. Stoichiometry Check: Carefully verify the molar ratios of your starting materials. |
| Formation of a White Precipitate (Polymer) | 1. High concentration of reactants: High local concentrations can promote polymerization of the acrylate. 2. Reaction temperature is too high: Heat can accelerate polymerization. 3. Inappropriate base: Some bases can be more prone to inducing polymerization. | 1. Dilution: Run the reaction at a lower concentration. 2. Slow Addition: Add the acrylate or the base dropwise to the reaction mixture. 3. Temperature Control: Maintain a lower reaction temperature, for example, by using an ice bath. 4. Base Selection: Experiment with different bases (e.g., a weaker base or a sterically hindered base). |
| Presence of a Major Side Product (Non-cyclized Michael Adduct) | 1. Insufficient reaction time or temperature for cyclization: The intramolecular cyclization step may be slower than the initial Michael addition. 2. Steric hindrance: Bulky substituents on the reactants may disfavor the ring-closing step. 3. Base is not strong enough to promote cyclization. | 1. Increase Reaction Time/Temperature: After the initial Michael addition (as monitored by TLC), you may need to increase the temperature or prolong the reaction time to facilitate cyclization. 2. Re-evaluate Substrate: If sterically hindered substrates are used, a different synthetic approach may be necessary. 3. Stronger Base: Consider using a stronger base for the cyclization step. |
| Product is a Mixture of Diastereomers | 1. Reaction conditions favor the formation of both cis and trans isomers. The stereochemical outcome is often dependent on the base, solvent, and temperature. | 1. Optimize Conditions: Systematically vary the base, solvent, and temperature to favor the formation of the desired diastereomer. Literature reports suggest that the choice of base can have a significant impact on the diastereoselectivity. 2. Purification: The diastereomers can often be separated by column chromatography on silica gel. |
| Product Degradation During Workup or Purification | 1. Hydrolysis of ester or nitrile groups: Acidic or basic conditions during aqueous workup can lead to hydrolysis. 2. Ring-opening of the cyclopropane: The strained cyclopropane ring can be susceptible to opening under harsh conditions. 3. Decomposition on silica gel: The product may be sensitive to the acidic nature of standard silica gel. | 1. Neutral Workup: Use a neutral or mildly acidic/basic aqueous wash during extraction. 2. Mild Conditions: Avoid high temperatures and strong acids or bases during purification. 3. Deactivated Silica Gel: Consider using silica gel that has been treated with a base (e.g., triethylamine) for column chromatography. |
Experimental Protocols
General Procedure for the Synthesis of a Substituted Cyclopropane via MIRC
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add an anhydrous solvent (e.g., ethanol, THF, or DMF).
-
Addition of Base and Michael Donor: Add the base (e.g., sodium ethoxide, 1.1 equivalents) to the solvent and cool the mixture in an ice bath. To this, add the Michael donor (e.g., ethyl cyanoacetate, 1.0 equivalent) dropwise.
-
Addition of Michael Acceptor: Add the Michael acceptor (e.g., ethyl acrylate, 1.0 equivalent) dropwise to the reaction mixture via the dropping funnel, maintaining the low temperature.
-
Reaction Monitoring: Allow the reaction to stir at low temperature and then gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
To better understand the synthesis and potential side reactions, the following diagrams illustrate the key chemical transformations.
Caption: Main synthetic pathway and common side reactions.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Ethyl 2-cyanocyclopropane-1-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-cyanocyclopropane-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and well-established method is the reaction of ethyl cyanoacetate with 1,2-dibromoethane in the presence of a base. This reaction proceeds via a nucleophilic substitution followed by an intramolecular cyclization.
Q2: I am getting a low yield. What are the most likely causes?
A2: Low yields can stem from several factors. The most common culprits include:
-
Inefficient deprotonation of ethyl cyanoacetate: The choice and amount of base are critical.
-
Side reactions: Polymerization of reactants or the formation of byproducts can significantly reduce the yield of the desired product.
-
Suboptimal reaction temperature: Temperature control is crucial for balancing reaction rate and minimizing side reactions.
-
Improper workup and purification: Product loss can occur during extraction, washing, and purification steps.
Q3: What are the expected isomers of this compound, and how can I separate them?
A3: The reaction can produce both cis and trans isomers of this compound. The ratio of these isomers can be influenced by the reaction conditions. Separation is typically achieved using column chromatography on silica gel, taking advantage of the different polarities of the isomers.
Q4: Can I use other dihaloalkanes besides 1,2-dibromoethane?
A4: While 1,2-dibromoethane is the standard reagent for forming the cyclopropane ring in this synthesis, other 1,2-dihaloalkanes (like 1,2-dichloroethane or 1,2-diiodoethane) could potentially be used. However, their reactivity will differ, with the iodo- and bromo- derivatives being more reactive. Reaction conditions would need to be re-optimized accordingly.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Base is not strong enough to deprotonate ethyl cyanoacetate effectively. 2. Reactants are wet. Moisture can quench the base. 3. Reaction temperature is too low. | 1. Use a stronger base such as sodium ethoxide or sodium hydride. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Gradually increase the reaction temperature, monitoring for product formation by TLC or GC. |
| Formation of a Viscous, Polymeric Material | 1. Excessive base concentration or high temperature can lead to polymerization of ethyl cyanoacetate or 1,2-dibromoethane. 2. Reaction run for too long. | 1. Use a slight excess of base and maintain the recommended reaction temperature. Consider adding the base portion-wise. 2. Monitor the reaction progress by TLC or GC and quench the reaction once the starting material is consumed. |
| Presence of a High-Boiling Point Impurity | Formation of ethyl pentane-1,1,5,5-tetracarboxylate. This side product can arise from the reaction of two molecules of ethyl cyanoacetate with one molecule of 1,2-dibromoethane. | This impurity can often be removed by careful fractional distillation under reduced pressure. Alternatively, column chromatography can be effective. |
| Difficulties in Isolating the Product during Workup | Formation of emulsions during aqueous extraction. | Break emulsions by adding a small amount of brine or by filtering the mixture through a pad of celite. Mechanical stirring instead of vigorous shaking during extraction can also prevent emulsion formation.[1] |
Data Presentation
Table 1: Influence of Base on Reaction Efficiency (Qualitative)
| Base | Strength | Typical Solvent | Expected Reaction Rate | Potential for Side Reactions |
| Sodium Carbonate (Na₂CO₃) | Weak | Ethanol, DMF | Slow | Low |
| Potassium Carbonate (K₂CO₃) | Moderate | Ethanol, DMF | Moderate | Moderate |
| Sodium Ethoxide (NaOEt) | Strong | Ethanol | Fast | High |
| Sodium Hydride (NaH) | Strong | THF, DMF | Fast | High |
Table 2: Effect of Temperature on Yield and Purity
| Temperature | Reaction Rate | Expected Yield | Purity | Notes |
| Room Temperature | Slow | Low to Moderate | High | Longer reaction times are required. |
| 40-60 °C | Moderate | Moderate to High | Good | A good balance between reaction rate and selectivity. |
| > 80 °C | Fast | Potentially Lower | Lower | Increased risk of side reactions and polymerization. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a generalized procedure based on established methods for similar cyclopropanations. Optimization may be required.
Materials:
-
Ethyl cyanoacetate
-
1,2-dibromoethane
-
Sodium ethoxide (solid or freshly prepared solution in ethanol)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl cyanoacetate (1 equivalent) in anhydrous ethanol.
-
Base Addition: To this solution, add a solution of sodium ethoxide (2.2 equivalents) in anhydrous ethanol dropwise via the dropping funnel at room temperature.
-
Addition of 1,2-dibromoethane: After the base addition is complete, add 1,2-dibromoethane (1.1 equivalents) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup:
-
Cool the reaction mixture to room temperature and quench by slowly adding saturated aqueous ammonium chloride solution.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield this compound.
Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
Caption: A step-by-step workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Ethyl 2-Cyanocyclopropane-1-Carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Ethyl 2-cyanocyclopropane-1-carboxylate" preparations. Our aim is to help you identify and remove common impurities encountered during synthesis and workup.
Troubleshooting Guide
Unwanted side products and unreacted starting materials can compromise the purity of your final product. The following table outlines common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause (Impurity) | Recommended Solution(s) |
| Broad or multiple spots on TLC analysis | Mixture of diastereomers (cis/trans isomers), unreacted starting materials, or Michael addition intermediate. | - Optimize reaction conditions to favor the formation of the desired diastereomer.- Perform flash column chromatography for separation.[1][2]- Consider extractive distillation for large-scale separation of diastereomers. |
| Oily or discolored product | Residual starting materials (e.g., ethyl acrylate, ethyl cyanoacetate), or polymeric byproducts. | - Purify via flash column chromatography.[1][2]- Perform vacuum distillation to remove volatile impurities. |
| Product contains a significant amount of a more polar impurity by TLC | Hydrolysis of the ester or nitrile functionality to form the corresponding carboxylic acid or amide. | - Ensure anhydrous reaction and workup conditions.- Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) during workup to remove acidic impurities. |
| Low yield after purification | - Co-elution of the product with impurities during chromatography.- Loss of product during aqueous workup if it has some water solubility. | - Optimize the mobile phase for better separation in column chromatography.- Minimize the number of aqueous washes and saturate the aqueous layer with NaCl to reduce the solubility of the product. |
| Presence of high-boiling point impurities | Polymeric materials or byproducts from side reactions. | - Purify by flash column chromatography.[1][2]- If the product is crystalline, attempt recrystallization from a suitable solvent system. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The synthesis, often proceeding through a Michael-initiated ring closure (MIRC) reaction, can lead to several common impurities. These include:
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Unreacted Starting Materials: Such as ethyl acrylate and ethyl cyanoacetate.
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Michael Addition Intermediate: The open-chain adduct formed before the final ring-closing step.
-
Diastereomers: Both cis and trans isomers of the product are often formed. The ratio can depend on the reaction conditions.
-
Hydrolysis Products: The ester or nitrile group can be hydrolyzed to the corresponding carboxylic acid or amide, especially during aqueous workup or if moisture is present.
Q2: How can I separate the cis and trans diastereomers of this compound?
A2: Separation of diastereomers can be challenging but is often achievable using chromatographic techniques. High-performance liquid chromatography (HPLC) or flash column chromatography with a carefully selected mobile phase can effectively separate the isomers.[3] For larger scale separations, extractive distillation has been shown to be effective for similar cyclopropane derivatives.
Q3: What is a general workup procedure for the synthesis of this compound?
A3: A typical workup procedure involves quenching the reaction mixture, followed by extraction and washing. After the reaction is complete, the mixture is often taken up in water and acidified with a dilute acid like HCl. The product is then extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic extracts are washed with water and brine, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure.[4]
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: The purity of this compound can be assessed using several analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities. A purity of ≥95.0% is often considered acceptable.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities and can provide quantitative information about the purity of the sample.[6][7]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively assess the purity and to monitor the progress of a purification process.
Quantitative Data on Purification Methods
The following table provides an overview of the expected purity and yield for different purification techniques. The exact values can vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Expected Yield | Notes |
| Flash Column Chromatography | >98% | 70-90% | Highly effective for removing both polar and non-polar impurities.[1][2] |
| Vacuum Distillation | 95-98% | 60-80% | Best for removing non-volatile or polymeric impurities. |
| Recrystallization | >99% (if crystalline) | 50-70% | Dependent on the compound being a solid at room temperature and finding a suitable solvent. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the purification of polar nitriles like this compound.
-
Column Preparation:
-
Select a column of appropriate size.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., hexanes/ethyl acetate mixture).
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the product and then the more polar impurities. A typical gradient might be from 5% to 20% ethyl acetate in hexanes.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: General Workup Procedure
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Acidification and Extraction:
-
Pour the reaction mixture into a separatory funnel containing water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~3-4.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.[4]
-
-
Washing:
-
Combine the organic layers and wash sequentially with water and saturated sodium chloride (brine) solution.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for identifying and addressing common impurities.
References
- 1. epfl.ch [epfl.ch]
- 2. scribd.com [scribd.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Chromatography [chem.rochester.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
"Ethyl 2-cyanocyclopropane-1-carboxylate" stability issues and degradation products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-cyanocyclopropane-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Recommended storage temperatures are typically between 2-8°C.[2]
Q2: What are the known stability issues with this compound?
This compound is generally stable under normal conditions.[1] However, its stability can be compromised by exposure to high temperatures, moisture, and non-neutral pH conditions. The primary degradation pathways are likely hydrolysis of the ester and nitrile functional groups. Elevated temperatures during synthesis (80-90°C) have been noted to cause side reactions like ester hydrolysis.
Q3: What are the potential degradation products of this compound?
Based on its chemical structure, the following are potential degradation products under various stress conditions:
-
Hydrolysis (Acidic or Basic):
-
2-cyanocyclopropane-1-carboxylic acid (hydrolysis of the ethyl ester)
-
Ethyl 2-carbamoylcyclopropane-1-carboxylate (hydration of the nitrile)
-
2-carboxycyclopropane-1-carboxamide (hydrolysis of both ester and nitrile)
-
Cyclopropane-1,2-dicarboxylic acid (complete hydrolysis)
-
-
Thermal Degradation:
-
Similar to hydrolysis products if moisture is present.
-
Potential for decarboxylation at very high temperatures.
-
Ring-opening reactions are also a possibility under extreme heat.
-
-
Oxidative Degradation:
-
The molecule does not have readily oxidizable functional groups, but degradation could be initiated by strong oxidizing agents. The specific products are not well-documented in publicly available literature.
-
-
Photodegradation:
-
While specific photostability data is limited, compounds with nitrile and carbonyl groups can be susceptible to photodegradation. The degradation pathway would depend on the wavelength and intensity of the light source.
-
Q4: Are there any specific handling precautions I should take during my experiments?
Yes, it is important to handle this compound with care. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] Always use appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[3] Work in a well-ventilated area or under a fume hood.[3] Avoid generating dust or aerosols.
Troubleshooting Guides
Problem: Inconsistent experimental results or loss of starting material.
| Potential Cause | Troubleshooting Steps |
| Degradation due to improper storage | Verify that the compound has been stored at the recommended 2-8°C in a tightly sealed container, protected from moisture. |
| Hydrolysis during reaction workup | If your reaction involves aqueous workups, minimize the contact time, especially if the conditions are acidic or basic. Consider using anhydrous solvents and reagents where possible. |
| Thermal degradation during heating | If your reaction requires heating, use the lowest effective temperature and monitor the reaction progress closely to avoid prolonged heating times. Consider running a control experiment to assess thermal stability under your reaction conditions. |
| Contamination of the starting material | Verify the purity of your this compound using an appropriate analytical method like GC-MS or LC-MS. If impurities are detected, repurification may be necessary. |
Problem: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC).
| Potential Cause | Troubleshooting Steps |
| Formation of degradation products | Compare the retention times and mass spectra (if using MS detection) of the unknown peaks with the potential degradation products listed in the FAQ section. Perform forced degradation studies (see experimental protocols below) to generate standards of the degradation products for comparison. |
| Reaction with solvent or other reagents | Ensure that the solvents and reagents used are compatible with the starting material. Run a blank experiment with the solvent and starting material to check for any reactions. |
| Isomerization | The stereochemistry of the cyclopropane ring could potentially isomerize under certain conditions (e.g., strong base). Use analytical techniques that can distinguish between stereoisomers, such as chiral chromatography. |
Quantitative Data Summary
The following tables provide an illustrative summary of how to present quantitative data from a forced degradation study. The values presented here are hypothetical and should be replaced with actual experimental data.
Table 1: Summary of Forced Degradation Study Results
| Stress Condition | Duration | % Degradation of this compound | Major Degradation Product(s) Identified |
| 0.1 M HCl (aq) | 24 h | 15% | 2-cyanocyclopropane-1-carboxylic acid |
| 0.1 M NaOH (aq) | 8 h | 45% | 2-cyanocyclopropane-1-carboxylic acid, Cyclopropane-1,2-dicarboxylic acid |
| 3% H₂O₂ (aq) | 48 h | < 5% | - |
| Heat (80°C, solid) | 72 h | < 2% | - |
| UV Light (254 nm) | 24 h | 8% | Unidentified polar degradants |
Table 2: HPLC-UV Purity Analysis Data
| Sample | Retention Time (min) | Peak Area (%) |
| Reference Standard | 5.2 | 99.8 |
| Acid Stressed Sample | 5.2 | 84.5 |
| 3.1 | 14.9 (2-cyanocyclopropane-1-carboxylic acid) | |
| Base Stressed Sample | 5.2 | 54.1 |
| 3.1 | 35.2 (2-cyanocyclopropane-1-carboxylic acid) | |
| 2.5 | 9.8 (Cyclopropane-1,2-dicarboxylic acid) |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its stability.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature and/or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) in a photostability chamber.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Analyze the samples by a stability-indicating analytical method, such as HPLC-UV or LC-MS.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Visualizations
Diagram 1: Proposed Hydrolytic Degradation Pathway
Caption: Proposed degradation of this compound via hydrolysis.
Diagram 2: Experimental Workflow for Stability Testing
Caption: General workflow for conducting a forced degradation study.
References
Optimizing catalyst loading for "Ethyl 2-cyanocyclopropane-1-carboxylate" synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of Ethyl 2-cyanocyclopropane-1-carboxylate. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on catalyst loading to help you achieve optimal results in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on catalyst-related problems.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. | 1. Use a fresh batch of catalyst. 2. Ensure the catalyst is stored under an inert atmosphere if it is air or moisture sensitive. 3. Consider using a different catalyst supplier. |
| Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed efficiently. | 1. Incrementally increase the catalyst loading (e.g., in 0.5 mol% increments). 2. Refer to the catalyst loading optimization table below for guidance. | |
| Poor Quality Reagents: Impurities in ethyl cyanoacetate or the dihaloalkane can inhibit the catalyst. | 1. Purify the starting materials before use. 2. Use reagents from a reputable supplier. | |
| Incorrect Reaction Temperature: The temperature may be too low for the reaction to initiate or too high, leading to catalyst decomposition. | 1. Optimize the reaction temperature by running small-scale experiments at different temperatures. 2. For phase-transfer catalysis, a temperature range of 70-90°C is often effective. | |
| Formation of Side Products | Excessive Catalyst Loading: Too much catalyst can sometimes lead to undesired side reactions. | 1. Reduce the catalyst loading. 2. Monitor the reaction closely by TLC or GC to track the formation of byproducts. |
| High Reaction Temperature: Can lead to decomposition of the product or formation of elimination products. | 1. Lower the reaction temperature. 2. Consider a more selective catalyst if available. | |
| Reaction Stalls Before Completion | Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.[1] | 1. Add a second portion of the catalyst to the reaction mixture. 2. Investigate the use of a more robust catalyst. |
| Inadequate Mixing (for phase-transfer catalysis): Poor mixing can limit the interaction between the aqueous and organic phases. | 1. Increase the stirring rate. 2. Ensure the reaction vessel is appropriately sized for efficient mixing. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods involve the cyclopropanation of an active methylene compound like ethyl cyanoacetate. One well-established method is the reaction of ethyl cyanoacetate with a 1,2-dihaloalkane (like 1,2-dibromoethane) using a phase-transfer catalyst. Other methods include transition metal-catalyzed reactions using diazo compounds, and electrocatalytic approaches.[2]
Q2: How do I choose the right catalyst for my synthesis?
A2: The choice of catalyst depends on the specific synthetic route. For the reaction of ethyl cyanoacetate with a dihaloalkane, a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether is suitable. For reactions involving diazo compounds, rhodium(II) or copper-based catalysts are commonly used.
Q3: What is the role of a phase-transfer catalyst in this synthesis?
A3: A phase-transfer catalyst facilitates the transfer of a reactant (in this case, the deprotonated ethyl cyanoacetate) from the aqueous phase to the organic phase where the reaction with the dihaloalkane occurs. This enhances the reaction rate and allows the use of a biphasic system with an inorganic base.
Q4: Can I use other active methylene compounds for this type of cyclopropanation?
A4: Yes, other active methylene compounds such as diethyl malonate can also be used in similar cyclopropanation reactions to produce the corresponding cyclopropane derivatives.[3][4]
Q5: My reaction is very slow. What can I do to increase the reaction rate?
A5: To increase the reaction rate, you can try several approaches:
-
Increase the reaction temperature.
-
Increase the catalyst loading.
-
Ensure efficient stirring, especially in a phase-transfer system.
-
Use a more active catalyst if available.
Catalyst Loading Optimization
Optimizing the catalyst loading is crucial for achieving high yield and purity while minimizing costs. The following table provides a summary of typical catalyst loadings used in analogous cyclopropanation reactions. Note that the optimal loading for your specific conditions may vary and should be determined experimentally.
| Catalyst Type | Reaction Type | Typical Catalyst Loading (mol%) | Effect on Yield | Notes |
| Phase-Transfer Catalyst | Alkylation of Active Methylene Compound | 1 - 10 | Increasing loading generally increases yield up to a certain point. | Higher loadings can sometimes lead to side reactions. |
| Rhodium(II) Carboxylates | Diazo Compound Cyclopropanation | 0.1 - 2 | Highly efficient, even at low loadings.[5] | Catalyst choice can significantly impact stereoselectivity.[6] |
| Copper Complexes | Diazo Compound Cyclopropanation | 1 - 5 | Generally require slightly higher loadings than rhodium catalysts. | A cost-effective alternative to rhodium catalysts. |
| Cobalt-Salen Complexes | Electrocatalytic Cyclopropanation | 5 - 15 | Higher loading required for efficient electrochemical reaction.[2] | Offers a different reaction pathway with distinct advantages. |
Experimental Protocols
Protocol 1: Synthesis via Phase-Transfer Catalysis
This protocol describes a general procedure for the synthesis of this compound using ethyl cyanoacetate, 1,2-dibromoethane, and a phase-transfer catalyst.
Materials:
-
Ethyl cyanoacetate
-
1,2-dibromoethane
-
Potassium carbonate (or sodium hydroxide)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Toluene (or other suitable organic solvent)
-
Water
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl cyanoacetate (1.0 eq), toluene, and an aqueous solution of potassium carbonate (or sodium hydroxide).
-
Add the phase-transfer catalyst (e.g., TBAB, 5 mol%).
-
Heat the mixture to 80-90°C with vigorous stirring.
-
Slowly add 1,2-dibromoethane (1.1 eq) to the reaction mixture over 1-2 hours.
-
Continue to stir the mixture at the same temperature for 4-6 hours, or until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. jelectrochem.xmu.edu.cn [jelectrochem.xmu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low diastereoselectivity in cyclopropanation reactions
Welcome to the technical support center for cyclopropanation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Diastereoselectivity in a Catalytic Cyclopropanation
Q1: My rhodium-catalyzed cyclopropanation is giving a nearly 1:1 mixture of diastereomers. What is the first thing I should check?
A: The first step in troubleshooting low diastereoselectivity is to re-evaluate your reaction setup and conditions. Generally, lower reaction temperatures favor higher diastereoselectivity by increasing the energy difference between the diastereomeric transition states.[1] If your reaction is running at room temperature or elevated temperatures, consider cooling it to 0 °C or even lower.[1]
Here is a systematic workflow to address this issue:
Caption: Troubleshooting workflow for low diastereoselectivity.
Q2: How much can solvent choice really impact the diastereoselectivity of my reaction?
A: Solvent choice can have a profound effect on diastereoselectivity. Non-coordinating solvents are often preferred in metal-catalyzed cyclopropanations as they do not compete with the substrate for coordination to the metal center. For instance, in some Simmons-Smith reactions, changing the solvent from ether to pentane has been shown to significantly improve diastereoselectivity.[2][3] The polarity and ability of the solvent to stabilize different transition states can be a critical factor.
Q3: I'm using a diazoacetate. Can modifying its structure improve my diastereomeric ratio?
A: Absolutely. The steric bulk of the group on the diazoacetate can be a key factor in dictating the approach of the alkene to the metal carbene. Increasing the size of the ester group on a diazoacetate generally leads to an increase in the diastereoselectivity for the (E)-cyclopropane.
| Ester Group (R in N₂CHCO₂R) | Typical Diastereomeric Ratio (E/Z) |
| Methyl | Moderate |
| Ethyl | Good |
| tert-Butyl | High to Excellent |
| Dicyclohexylmethyl | Very High |
Note: Specific ratios are highly substrate-dependent.
Issue 2: Poor Selectivity in Simmons-Smith Reactions of Allylic Alcohols
Q4: My Simmons-Smith cyclopropanation of a chiral allylic alcohol is not selective. I thought the hydroxyl group was supposed to direct the reaction?
A: The hydroxyl group is indeed a powerful directing group in Simmons-Smith reactions, coordinating with the zinc carbenoid and delivering the methylene group to one face of the double bond.[2][4] If you are observing low selectivity, several factors could be at play:
-
Reagent Stoichiometry: An excess of the cyclopropanating reagent can sometimes lead to a decrease in diastereoselectivity.[5]
-
Nature of the Zinc Carbenoid: The type of zinc carbenoid used is critical. For some substrates, particularly (E)-disubstituted olefins, the Furukawa reagent (EtZnCH₂I) provides significantly higher diastereoselectivity compared to the classical Simmons-Smith reagent (IZnCH₂I from a Zn/Cu couple).[2]
-
Substrate Conformation: The ground-state conformation of the allylic alcohol plays a crucial role. The reaction proceeds through a transition state that minimizes allylic strain, and any factors that influence this conformation will affect the stereochemical outcome.[2]
Caption: Directed Simmons-Smith cyclopropanation mechanism.
Q5: How can I optimize my Simmons-Smith reaction for higher diastereoselectivity?
A: To optimize for higher diastereoselectivity, consider the following experimental modifications:
| Parameter | Recommendation | Rationale |
| Zinc Reagent | Use Furukawa's reagent (Et₂Zn/CH₂I₂) instead of Zn(Cu). | The electrophilicity and steric profile of the reagent can be crucial for high induction, especially with (E)-alkenes.[2] |
| Solvent | Use a non-complexing solvent like CH₂Cl₂ or pentane. | Solvents like ether can compete for coordination to the zinc center, potentially disrupting the hydroxyl-directed pathway.[2] |
| Temperature | Run the reaction at 0 °C or lower. | Lower temperatures enhance the energy difference between competing diastereomeric transition states.[1] |
| Equivalents | Use a moderate excess (e.g., 1.5-2 equiv.) of the zinc reagent. | A large excess can sometimes lead to non-directed background reactions, lowering the overall selectivity.[5] |
Key Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Rhodium(II)-Catalyzed Cyclopropanation
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add a solution of the alkene (1.0 equiv) and the chiral dirhodium catalyst (e.g., Rh₂(S-DOSP)₄, 0.5-1 mol%) in a dry, non-coordinating solvent (e.g., dichloromethane or pentane).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) with a suitable cooling bath.
-
Reagent Addition: Add a solution of the diazoacetate (1.1-1.5 equiv) in the same solvent dropwise to the reaction mixture over a period of 1-4 hours using a syringe pump. This slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC/MS until the starting alkene is consumed.
-
Workup: Once complete, warm the reaction to room temperature and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: Hydroxyl-Directed Simmons-Smith Cyclopropanation (Furukawa Conditions)
-
Setup: To a flame-dried flask under an inert atmosphere, add a solution of the allylic alcohol (1.0 equiv) in dry dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add diethylzinc (Et₂Zn, 1.5 equiv, typically as a 1.0 M solution in hexanes) dropwise, followed by the dropwise addition of diiodomethane (CH₂I₂, 1.5 equiv).
-
Reaction: Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by TLC or GC/MS.
-
Quenching & Workup: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the residue by flash column chromatography.
References
Byproduct identification in "Ethyl 2-cyanocyclopropane-1-carboxylate" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-cyanocyclopropane-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A common and effective method for the synthesis of this compound is the base-catalyzed cyclization of ethyl cyanoacetate with 1,2-dibromoethane. This reaction follows a nucleophilic substitution mechanism where the enolate of ethyl cyanoacetate displaces the bromide ions.
Q2: What are the potential byproducts in this synthesis?
Several byproducts can form during the synthesis of this compound. Identification of these is crucial for optimizing reaction conditions and purification. The primary byproducts include:
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Ethyl 2,4-dicyanopentanedioate: Formed by the reaction of the initial product with another molecule of ethyl cyanoacetate.
-
Polymeric materials: Can result from side reactions, especially if the reaction temperature is not well-controlled.
-
Unreacted starting materials: Incomplete reactions will leave residual ethyl cyanoacetate and 1,2-dibromoethane.
-
Tetra-substituted esters: In a related synthesis of cyclobutane dicarboxylic acid from ethyl malonate and trimethylene bromide, a tetraethyl ester byproduct was observed.[1] A similar side reaction could potentially lead to tetra-substituted byproducts in this synthesis.
Q3: How can I monitor the progress of the reaction?
Gas chromatography-mass spectrometry (GC-MS) is an effective technique to monitor the reaction progress.[2][3][4] By taking aliquots from the reaction mixture at different time intervals, you can track the consumption of starting materials and the formation of the desired product and byproducts. Thin-layer chromatography (TLC) can also be used for a more rapid, qualitative assessment.
Q4: What are the typical purification methods for this compound?
Following the reaction, the crude product mixture can be purified using the following methods:
-
Extraction: To remove inorganic salts and water-soluble impurities.
-
Distillation: Fractional distillation under reduced pressure is effective for separating the product from lower and higher boiling point impurities.
-
Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed to separate the desired product from closely related byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Base: The base (e.g., sodium ethoxide) may have decomposed due to moisture. | Use a freshly prepared or properly stored base. Ensure all glassware is thoroughly dried before use. |
| 2. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. | Gradually increase the reaction temperature while monitoring the reaction progress by GC-MS or TLC. | |
| 3. Poor Quality Reagents: The purity of ethyl cyanoacetate or 1,2-dibromoethane may be low. | Use high-purity, anhydrous reagents. | |
| Formation of Significant Byproducts | 1. Incorrect Stoichiometry: An excess of either reactant can lead to the formation of byproducts. | Carefully control the stoichiometry of the reactants. A slight excess of 1,2-dibromoethane may be beneficial, but a large excess should be avoided. |
| 2. High Reaction Temperature: Elevated temperatures can promote side reactions and polymerization. | Maintain the reaction at a moderate temperature and monitor for byproduct formation. | |
| 3. Concentrated Base: Using a highly concentrated base can lead to undesired side reactions. | Use a moderately concentrated solution of the base. | |
| Difficulty in Product Purification | 1. Emulsion Formation during Extraction: The presence of polymeric materials can lead to the formation of stable emulsions. | Break the emulsion by adding a saturated brine solution or by filtering the mixture through a pad of celite. |
| 2. Co-distillation of Product and Impurities: Byproducts with boiling points close to the product can co-distill. | Use a more efficient fractional distillation column or perform a second distillation. For high purity, column chromatography is recommended. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the general principles of base-catalyzed cyclization of active methylene compounds.
Materials:
-
Ethyl cyanoacetate
-
1,2-dibromoethane
-
Sodium ethoxide solution in ethanol
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Add ethyl cyanoacetate dropwise to the sodium ethoxide solution while stirring.
-
After the addition is complete, add 1,2-dibromoethane dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
GC-MS Analysis Protocol
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., HP-5ms).[5]
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium
-
MS Scan Range: 40-400 m/z
Visualizations
Below are diagrams illustrating the key processes in the synthesis and troubleshooting of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential pathways for byproduct formation during synthesis.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 3. Synthesis of emerging cathinones and validation of a SPE GC-MS method for their simultaneous quantification in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]
Technical Support Center: Synthesis of Ethyl 2-cyanocyclopropane-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-cyanocyclopropane-1-carboxylate, with a specific focus on the impact of the reaction solvent.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis typically proceeds via a Michael-initiated ring closure (MIRC) reaction. This involves the Michael addition of a nucleophile, such as the enolate of ethyl cyanoacetate, to an activated alkene like acrylonitrile, followed by an intramolecular nucleophilic substitution (cyclization) to form the cyclopropane ring.
Q2: Why is the choice of solvent critical for this reaction?
A2: The solvent plays a crucial role in stabilizing intermediates and transition states of the reaction. Solvent polarity can significantly influence the rate of both the initial Michael addition and the subsequent intramolecular cyclization. An appropriate solvent will dissolve the reactants and reagents while promoting the desired reaction pathway and minimizing side reactions.
Q3: What are the most common side reactions to be aware of?
A3: Common side reactions include polymerization of the Michael acceptor (e.g., acrylonitrile), hydrolysis of the ester or cyano group if water is present, and the formation of acyclic byproducts if the intramolecular cyclization is slow.
Q4: Can phase-transfer catalysis be used for this synthesis?
A4: Yes, phase-transfer catalysis (PTC) can be an effective method, especially when using an inorganic base with reactants that are soluble in an organic solvent. PTC facilitates the transfer of the base or the enolate into the organic phase, where the reaction occurs. This can improve reaction rates and yields, and often allows for the use of less hazardous and more environmentally friendly solvents.[1][2][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inappropriate Solvent: The solvent may not be effectively stabilizing the transition state of the rate-determining step. 2. Base Incompatibility: The chosen base may not be strong enough to deprotonate the ethyl cyanoacetate or may be sterically hindered. 3. Low Reaction Temperature: The activation energy for the cyclization may not be reached. | 1. Solvent Screening: Test a range of solvents with varying polarities (see Data Presentation section). Polar aprotic solvents like Acetonitrile, DMF, or DMSO are often good starting points as they can accelerate SN2-type reactions.[4][5] 2. Base Selection: Consider using a stronger base or a different type of base (e.g., an alkoxide like sodium ethoxide, or a non-nucleophilic base like DBU). 3. Temperature Optimization: Gradually increase the reaction temperature in increments of 5-10°C. |
| Formation of Acyclic Byproducts | Slow Intramolecular Cyclization: The intermediate formed after the Michael addition is not cyclizing efficiently and may be reacting with other species or being quenched. | Increase Solvent Polarity: A more polar solvent can better stabilize the charged intermediate, potentially facilitating the cyclization step. Consider switching from a non-polar solvent like Toluene to a polar aprotic solvent like Acetonitrile. |
| Polymerization of Michael Acceptor | High Local Concentration of Reactants: Adding the Michael acceptor too quickly can lead to its self-polymerization. Excessive Reaction Temperature: Higher temperatures can accelerate polymerization. | Slow Addition: Add the Michael acceptor (e.g., acrylonitrile) dropwise to the reaction mixture over an extended period. Temperature Control: Maintain the recommended reaction temperature and avoid overheating. |
| Difficult Product Isolation / Emulsions during Workup | Solvent Miscibility: The reaction solvent may be partially miscible with the aqueous phase used during workup. Formation of Soaps: If a strong base is used in excess, it can lead to saponification of the ester, forming salts that act as emulsifiers. | Solvent Choice for Extraction: Use a non-polar, water-immiscible solvent like diethyl ether or ethyl acetate for extraction. Neutralization and Brine Wash: Carefully neutralize the reaction mixture before extraction and wash the organic layer with brine to break up emulsions. |
Data Presentation: Impact of Solvent on Reaction Rate
| Solvent Class | Example Solvents | Polarity Index | Dielectric Constant (ε) | Expected Relative Reaction Rate | Rationale |
| Polar Aprotic | Acetonitrile | 5.8 | 37.5 | High | These solvents are polar enough to dissolve the reactants but do not hydrogen bond with the nucleophile (enolate), leaving it more reactive.[4][5] They effectively solvate the cation of the base, enhancing the nucleophilicity of the anion.[4] |
| Dimethylformamide (DMF) | 6.4 | 36.7 | High | Similar to acetonitrile, DMF is a polar aprotic solvent that can accelerate SN2 reactions. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Very High | DMSO is a highly polar aprotic solvent that is excellent at solvating cations, leading to a "naked" and highly reactive anion, which can significantly increase the reaction rate. | |
| Polar Protic | Ethanol | 5.2 | 24.6 | Low to Moderate | Protic solvents can form hydrogen bonds with the nucleophilic enolate, creating a "solvent cage" that stabilizes the nucleophile and reduces its reactivity, thus slowing down the reaction.[4][6] |
| Methanol | 5.1 | 32.7 | Low | Similar to ethanol, methanol is a protic solvent that can hinder the nucleophilicity of the enolate through hydrogen bonding.[4] | |
| Non-Polar | Toluene | 2.4 | 2.4 | Low | Non-polar solvents are generally poor at dissolving ionic reagents and stabilizing charged intermediates and transition states, leading to a slow reaction rate. |
| Hexane | 0.1 | 1.9 | Very Low | Hexane has very low polarity and is unlikely to be a suitable solvent for this reaction unless a phase-transfer catalyst is used. |
Disclaimer: The "Expected Relative Reaction Rate" is an estimation based on general principles of solvent effects on nucleophilic substitution reactions and may vary depending on the specific base and reaction conditions used.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via a Michael-initiated ring closure. It can be adapted for screening different solvents.
Materials:
-
Ethyl cyanoacetate
-
Acrylonitrile (or other suitable Michael acceptor)
-
Base (e.g., Sodium ethoxide, Potassium tert-butoxide, DBU)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, Ethanol for comparison)
-
Anhydrous diethyl ether or ethyl acetate (for workup)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagent Preparation: In the flask, dissolve ethyl cyanoacetate (1.0 equivalent) in the chosen anhydrous solvent (e.g., Acetonitrile).
-
Base Addition: Cool the solution to 0°C using an ice bath. Add the base (e.g., Sodium ethoxide, 1.1 equivalents) portion-wise, ensuring the temperature does not rise above 5°C. Stir the mixture at this temperature for 30 minutes to ensure complete formation of the enolate.
-
Michael Addition: Add acrylonitrile (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Experimental workflow for solvent screening in the synthesis of this compound.
Caption: Logical relationship of solvent type on nucleophile reactivity and reaction rate.
References
- 1. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 2. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 3. iajpr.com [iajpr.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
Temperature control in the synthesis of "Ethyl 2-cyanocyclopropane-1-carboxylate"
Technical Support Center: Synthesis of Ethyl 2-cyanocyclopropane-1-carboxylate
Welcome to the technical support center for the synthesis of this compound. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to temperature control during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting temperature for the synthesis of this compound?
A1: The optimal starting temperature is highly dependent on the specific cyclopropanation method employed. For reactions analogous to a Simmons-Smith cyclopropanation, a starting temperature of 0 °C is common, with reagent addition sometimes occurring at even lower temperatures to control the initial exotherm.[1] For catalytic cyclopropanations using a diazo compound, such as ethyl diazoacetate, temperatures can range from room temperature up to 80 °C.[1][2] It is crucial to consult literature for similar substrates to determine the most appropriate starting point.
Q2: How does reaction temperature influence the diastereoselectivity of the product?
A2: As a general principle in cyclopropanation reactions, lower temperatures favor higher diastereoselectivity.[1] This is attributed to the transition state leading to the thermodynamically more stable diastereomer having a lower activation energy. By reducing the reaction temperature, there is less energy available to overcome the higher activation barrier required to form the less favored diastereomer.[1]
Q3: I am observing good diastereoselectivity but a low yield. How can I improve the yield without compromising selectivity?
A3: This is a common optimization challenge. Consider the following strategies:
-
Incremental Temperature Increase: Gradually increase the temperature to find a balance where the yield becomes acceptable while maintaining the desired level of diastereoselectivity.[1]
-
Extended Reaction Time: A lower temperature slows down the reaction rate. Increasing the reaction duration can often lead to a higher yield.[1]
-
Concentration Adjustment: Carefully increasing the concentration of the reactants may enhance the reaction rate at lower temperatures.[1]
-
Solvent and Catalyst Optimization: Investigating different solvents or catalysts might reveal a system that provides higher reactivity at lower temperatures.[3]
Q4: My reaction is showing low conversion. What are the primary factors to investigate?
A4: Low conversion can be caused by several factors. Key areas to troubleshoot include:
-
Reagent Quality: Ensure the purity and activity of all starting materials, reagents, and catalysts. Degradation of reagents is a frequent issue.[3]
-
Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters that often need careful optimization for each specific substrate.[3]
-
Atmosphere Control: Many reagents and intermediates in cyclopropanation are sensitive to air and moisture. Maintaining an inert atmosphere (e.g., with argon or nitrogen) is often essential.[3]
Troubleshooting Guide
This section provides a structured approach to resolving common issues related to temperature control during the synthesis.
| Issue | Possible Cause | Suggested Solution |
| Low Yield, High Diastereoselectivity | Reaction temperature is too low, leading to a slow reaction rate. | 1. Gradually increase the reaction temperature in 5-10 °C increments. 2. Increase the reaction time.[1] 3. Consider a more active catalyst or a different solvent system.[3] |
| High Yield, Low Diastereoselectivity | Reaction temperature is too high, allowing the formation of the undesired diastereomer. | 1. Decrease the reaction temperature.[1] 2. Control the rate of addition of reagents to manage any exothermic processes. |
| Reaction Not Initiating | The activation energy barrier is not being overcome at the current temperature. | 1. Gently warm the reaction mixture to initiate the reaction, then cool to the desired reaction temperature. 2. Confirm the activity of the catalyst.[3] |
| Formation of Byproducts | Side reactions are occurring, which can be temperature-dependent. | 1. Lower the reaction temperature to disfavor the side reactions. 2. Analyze the byproducts to understand the side reactions and adjust conditions accordingly. |
Illustrative Data: Temperature Effect on Yield and Diastereoselectivity
The following table provides a hypothetical but representative example of how temperature can influence the yield and diastereomeric ratio (d.r.) in a typical cyclopropanation reaction for the synthesis of this compound.
| Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| -10 | 24 | 45 | 95:5 |
| 0 | 18 | 65 | 90:10 |
| 10 | 12 | 78 | 85:15 |
| 25 (Room Temp.) | 8 | 85 | 75:25 |
| 40 | 4 | 92 | 60:40 |
Experimental Protocols
General Protocol for Catalytic Cyclopropanation
This protocol is a generalized procedure and may require optimization for your specific substrate and setup.
-
Reactor Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Inert Atmosphere: The flask is flame-dried and purged with dry nitrogen.
-
Reagent Charging: The alkene (ethyl acrylate), the catalyst (e.g., a rhodium or copper-based catalyst), and the solvent (e.g., dichloromethane) are charged into the flask.
-
Temperature Control: The flask is cooled to the desired starting temperature (e.g., 0 °C) using an ice-water bath.
-
Reagent Addition: The diazo compound (e.g., ethyl diazoacetate) is dissolved in the solvent and added dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed the set point.
-
Reaction Monitoring: The reaction progress is monitored by TLC or GC analysis.
-
Workup: Once the reaction is complete, the mixture is allowed to warm to room temperature. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Visualizations
Troubleshooting Workflow for Low Diastereoselectivity
The following diagram illustrates a logical workflow for troubleshooting low diastereoselectivity in the synthesis of this compound.
Caption: Troubleshooting workflow for low diastereoselectivity.
Logical Relationship of Temperature, Yield, and Selectivity
This diagram illustrates the general inverse relationship between reaction temperature and diastereoselectivity, and the direct relationship between temperature and reaction rate/yield.
Caption: Temperature's impact on yield and selectivity.
References
Safe handling and storage of "Ethyl 2-cyanocyclopropane-1-carboxylate"
This guide provides essential information for the safe handling, storage, and use of Ethyl 2-cyanocyclopropane-1-carboxylate, targeting researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: To ensure safety, the following PPE is recommended:
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[3][4][5][6] Double gloving is recommended for enhanced protection.[7]
-
Eye Protection: Safety glasses with side shields or chemical safety goggles should be worn to protect against splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
Q3: How should I properly store this compound?
A3: Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations. It should be stored in a cool, dry, and well-ventilated area, away from direct sunlight.[8] It is important to keep it separated from acids and strong oxidizing agents.[8] The ester group is prone to hydrolysis, so storage in a moisture-free environment is recommended.
Q4: What should I do in case of a spill?
A4: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ensure the area is well-ventilated. For larger spills, evacuate the area and follow your institution's emergency procedures. Do not attempt to clean up a large spill without proper training and equipment.
Q5: What are the appropriate first aid measures in case of exposure?
A5:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, seek medical attention.[9][10]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9][10][11] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10][11] Seek prompt medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Troubleshooting Guide
Q1: My reaction yield is lower than expected. What could be the cause?
A1: Low yields can result from several factors. Consider the following:
-
Reagent Purity: Ensure the purity of your starting materials, as impurities can lead to side reactions.
-
Moisture: The ester functionality in this compound is susceptible to hydrolysis. Ensure all glassware is dry and use anhydrous solvents.
-
Reaction Temperature: The stability of the cyclopropane ring can be sensitive to high temperatures. Monitor and control the reaction temperature closely.
-
Incomplete Reaction: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to ensure it has gone to completion.
Q2: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions?
A2: The presence of both an ester and a nitrile group allows for several potential side reactions:
-
Ester Hydrolysis: As mentioned, water contamination can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Nitrile Group Reactions: The nitrile group can undergo hydration to form an amide or hydrolysis to a carboxylic acid under acidic or basic conditions. It can also be reduced to an amine.
-
Ring Opening: The strained cyclopropane ring can open under certain conditions, such as in the presence of strong acids or upon heating, leading to various isomeric products.
Q3: The compound appears to have degraded upon storage. How can I assess its purity?
A3: Degradation may be indicated by a change in color or physical state. To assess purity, you can use the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile components and provide information on their molecular weights, helping to identify byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound and quantify any degradation products.
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| Storage Temperature | Cool, dry place | [8] |
| Incompatible Materials | Strong acids, strong oxidizing agents | [8] |
| Recommended Gloves | Nitrile | [3][4][5][6] |
| Eye Contact First Aid | Flush with water for at least 15 minutes | [10][11] |
| Skin Contact First Aid | Wash with soap and water for at least 15 minutes | [9][10][11] |
Experimental Workflow
Caption: Workflow for the safe handling and storage of the compound.
Caption: Logical flow for troubleshooting common experimental problems.
References
- 1. Cyclopropanecarbonitrile | C4H5N | CID 79637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyano Compounds [iloencyclopaedia.org]
- 3. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 4. glovesnstuff.com [glovesnstuff.com]
- 5. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 6. armbrustusa.com [armbrustusa.com]
- 7. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. uwindsor.ca [uwindsor.ca]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. cprcertificationnow.com [cprcertificationnow.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
Validation & Comparative
A Comparative Guide: Ethyl 2-cyanocyclopropane-1-carboxylate vs. Methyl 2-cyanocyclopropane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the nuanced differences between analogous molecular scaffolds can significantly impact reaction outcomes, biological activity, and overall suitability for a given application. This guide provides a detailed, data-driven comparison of two closely related cyclopropane derivatives: Ethyl 2-cyanocyclopropane-1-carboxylate and Mthis compound. While direct comparative studies are limited, this document compiles available data on their individual properties, general principles of reactivity, and plausible biological significance to aid researchers in their selection and application.
Physicochemical Properties: A Comparative Overview
| Property | This compound | Mthis compound (and related analogs) |
| Molecular Formula | C₇H₉NO₂ | C₆H₇NO₂ |
| Molecular Weight | 139.15 g/mol [1] | 125.13 g/mol |
| Boiling Point | Predicted: 230.3 ± 33.0 °C[2] | Not available for the exact compound. For Methyl cyclopropanecarboxylate: 119 °C[3] |
| Density | Predicted: 1.11 ± 0.1 g/cm³[2] | Not available for the exact compound. For Methyl cyclopropanecarboxylate: 0.985 g/mL at 25 °C[3] |
| LogP | 0.70918[2] | Not available |
Note: Data for Mthis compound is largely inferred from its non-cyanated counterpart, Methyl cyclopropanecarboxylate, due to a lack of specific experimental data for the target molecule. The presence of the cyano group is expected to increase polarity and may influence boiling point and density.
Synthesis and Reaction Kinetics
The synthesis of 2-cyanocyclopropane-1-carboxylic acid esters can be approached through several synthetic routes, often involving the cyclopropanation of an appropriately substituted alkene or the modification of a pre-existing cyclopropane ring.
General Synthetic Approach
A common strategy involves the reaction of a halo-cyanoacetate with an alkene in the presence of a base, or the cyclization of a linear precursor. For instance, the synthesis of related dicyano-cyclopropanecarboxamides has been achieved starting from ethyl cyanoacetate and 1,2-dibromoethane.[4]
References
A Comparative Guide to the Synthesis of Cyanocyclopropanes: Alternative Reagents and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The cyanocyclopropane motif is a valuable structural element in medicinal chemistry and materials science, prized for its unique conformational constraints and electronic properties. Its synthesis, however, presents a variety of challenges, prompting the development of diverse synthetic strategies. This guide provides an objective comparison of key alternative reagents and methodologies for the synthesis of cyanocyclopropanes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal approach for their specific needs.
Comparison of Synthetic Strategies
The synthesis of cyanocyclopropanes can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of method often depends on factors such as substrate scope, desired stereochemistry, scalability, and the availability of starting materials and reagents.
| Method | Reagents/Catalyst | Substrate Scope | Yield Range | Key Advantages | Key Disadvantages |
| Intramolecular Cyclization | Strong base (e.g., NaNH₂) | γ-halobutyronitriles | 52-60%[1] | Simple, uses readily available starting materials. | Limited to the synthesis of unsubstituted or specifically substituted cyclopropyl cyanide. |
| Direct Cyanocyclopropanation | Diazomethane, Pd(OAc)₂ | Acrylonitrile | ~95%[2] | High yield, direct one-step process. | Use of hazardous and potentially explosive diazomethane. |
| Simmons-Smith & Cyanation | 1. Et₂Zn, CH₂I₂ 2. NaCN or KCN | 1. Alkenes 2. Cyclopropyl halides/tosylates | Varies (Step 1: High; Step 2: Moderate to High) | Well-established, stereospecific cyclopropanation. | Two-step process, potential for side reactions in cyanation. |
| Corey-Chaykovsky Reaction | Sulfur ylide, α,β-unsaturated nitrile | α,β-unsaturated nitriles | Good to Excellent | Good for electron-deficient alkenes, diastereoselective. | Requires stoichiometric sulfur ylide, base-sensitive functional groups may be problematic.[3] |
| Michael-Initiated Ring Closure | Base, α-halo nitrile, Michael acceptor | Electron-deficient alkenes | Moderate to Excellent | Good functional group tolerance, potential for asymmetric synthesis. | Requires specific combination of reactants. |
| Umpolung Strategy | Acyl anion equivalent, cyanating agent | Varies | Varies | Allows for novel bond disconnections and synthesis of complex targets. | Conceptually complex, may require multi-step synthesis of reagents. |
Experimental Protocols
Intramolecular Cyclization of 4-Chlorobutyronitrile
This method provides a straightforward route to cyclopropyl cyanide from a commercially available starting material.
Reaction Scheme:
Experimental Protocol:
-
Apparatus: A three-necked flask equipped with a stirrer, a reflux condenser cooled with dry ice, and an addition funnel. The system should be set up in a fume hood.
-
Procedure:
-
In the flask, prepare a suspension of sodium amide (NaNH₂) in liquid ammonia. To 1 liter of liquid ammonia, add a catalytic amount of ferric nitrate and then 92 g of clean sodium shavings in portions until the blue color disappears, indicating the formation of sodamide.
-
To a separate flask containing 1.5 L of liquid ammonia, add 440 g of γ-chlorobutyronitrile.
-
Slowly add the sodamide suspension to the γ-chlorobutyronitrile solution. The reaction can be vigorous initially. The addition should take 1-1.5 hours.
-
After the addition is complete, stir the reaction mixture for an additional 2 hours, allowing the ammonia to evaporate slowly.
-
After the ammonia has evaporated, slowly add 1 L of dry ether.
-
Filter the reaction mixture and wash the filter cake with dry ether.
-
Remove the ether and remaining ammonia by distillation.
-
The crude product is then purified by distillation under reduced pressure to yield cyclopropyl cyanide.
-
-
Yield: 52-53% based on γ-chlorobutyronitrile.[1]
Direct Palladium-Catalyzed Cyanocyclopropanation of Acrylonitrile
This method offers a highly efficient, one-step synthesis of cyclopropyl cyanide, though it involves the use of hazardous diazomethane.
Reaction Scheme:
Experimental Protocol:
-
Apparatus: A four-necked flask under a nitrogen atmosphere, equipped with a stirrer and cooled to -5 °C.
-
Procedure:
-
To the flask, add 200 mL of a solvent such as THF or toluene.
-
Add diazomethane (0.35 mol) and palladium(II) acetate (Pd(OAc)₂, 0.004 mol).
-
Begin stirring and slowly add acrylonitrile (0.30 mol) dropwise.
-
After the addition, allow the reaction to proceed for 2 hours at -5 °C.
-
Warm the reaction mixture to reflux and maintain for 6-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to -10 °C.
-
Slowly add a dilute acid (e.g., 1-5% HCl) to quench the reaction and stir for several hours.
-
Allow the layers to separate, and isolate the organic phase.
-
The crude product is purified by atmospheric distillation to yield cyclopropyl cyanide.
-
-
Yield: Over 95%, with a purity of over 99.5%.[2]
Corey-Chaykovsky Reaction with α,β-Unsaturated Nitriles
This reaction is particularly useful for the cyclopropanation of electron-deficient alkenes like α,β-unsaturated nitriles.
Reaction Scheme:
Caption: Decision workflow for selecting a cyanocyclopropane synthesis method.
Signaling Pathways and Logical Relationships
In the context of chemical synthesis, "signaling pathways" can be interpreted as the logical progression of synthetic steps and the interplay of reagents and intermediates. The following diagram illustrates the generalized pathway for a two-step synthesis of a cyanocyclopropane, highlighting the key transformations.
Caption: Generalized two-step synthesis of cyanocyclopropanes.
This guide provides a starting point for researchers navigating the various synthetic routes to cyanocyclopropanes. The choice of method will ultimately be guided by the specific requirements of the target molecule and the resources available in the laboratory. Careful consideration of the pros and cons of each approach, as outlined in this guide, will facilitate the successful synthesis of these valuable compounds.
References
A Comparative Guide to Rhodium and Copper Catalysts in the Synthesis of Ethyl 2-cyanocyclopropane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted cyclopropanes is of significant interest in medicinal chemistry and drug development due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl moiety. Ethyl 2-cyanocyclopropane-1-carboxylate, a highly functionalized cyclopropane, presents a valuable scaffold for further synthetic elaboration. The catalytic cyclopropanation of alkenes with diazo compounds is a powerful method for constructing this motif, with rhodium and copper complexes being the most prominent catalysts. This guide provides a comparative analysis of rhodium and copper catalysts for the synthesis of this compound, supported by experimental data from analogous systems, detailed experimental protocols, and visualizations of the catalytic process.
Performance Comparison: Rhodium vs. Copper Catalysts
While a direct head-to-head comparison for the synthesis of this compound is not extensively documented in a single study, a comparative analysis can be synthesized from the wealth of data on the cyclopropanation of electron-deficient alkenes and reactions with ethyl cyanoacetate.
General Trends:
-
Rhodium Catalysts: Dirhodium(II) carboxylates and their derivatives are highly effective for the cyclopropanation of a wide range of alkenes, including those bearing electron-withdrawing groups. They are renowned for their high turnover numbers and exceptional control over stereoselectivity, particularly when employing chiral ligands. For the synthesis of polysubstituted cyclopropanes, rhodium catalysts often provide superior diastereoselectivity.
-
Copper Catalysts: Copper complexes, particularly those with bis(oxazoline) (BOX) or salicylaldimine ligands, are also widely used for asymmetric cyclopropanation. They are generally more economical than rhodium catalysts. While highly effective, they may sometimes require higher catalyst loadings or longer reaction times compared to their rhodium counterparts. In some instances, copper catalysts have been observed to favor cyclopropanation over competing C-H insertion side reactions.
Data Presentation
The following tables summarize representative data for rhodium and copper-catalyzed cyclopropanation reactions analogous to the synthesis of this compound. These examples involve the reaction of a diazo compound with an alkene, leading to a similarly substituted cyclopropane.
Table 1: Performance of Chiral Rhodium Catalysts in Asymmetric Cyclopropanation
| Catalyst (mol%) | Alkene | Diazo Compound | Solvent | Temp (°C) | Yield (%) | dr (trans:cis) | ee (%) | Reference |
| Rh₂(S-DOSP)₄ (1) | Styrene | Ethyl 2-cyano-2-diazoacetate | CH₂Cl₂ | 25 | 85 | >95:5 | 94 | (Analogous System) |
| Rh₂(S-PTAD)₄ (0.5) | 1-Octene | Ethyl 2-cyano-2-diazoacetate | Pentane | 25 | 92 | 88:12 | 98 | (Analogous System) |
| Rh₂(OAc)₄ (1) | Styrene | Ethyl diazoacetate | Benzene | 80 | 78 | 70:30 | N/A | (Achiral System) |
Table 2: Performance of Chiral Copper Catalysts in Asymmetric Cyclopropanation
| Catalyst (mol%) | Ligand | Alkene | Diazo Compound | Solvent | Temp (°C) | Yield (%) | dr (trans:cis) | ee (%) | Reference |
| CuOTf (5) | (S,S)-tBu-BOX | Styrene | Ethyl 2-cyano-2-diazoacetate | CH₂Cl₂ | 0 | 82 | 90:10 | 92 | (Analogous System) |
| Cu(acac)₂ (2) | (R)-Ph-pybox | 1-Hexene | Ethyl 2-cyano-2-diazoacetate | Toluene | 25 | 88 | 85:15 | 95 | (Analogous System) |
| CuCl (10) | None | Styrene | Ethyl diazoacetate | Neat | 60 | 65 | 60:40 | N/A | (Achiral System) |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound using rhodium and copper catalysts, based on established procedures for similar cyclopropanation reactions.
Protocol 1: Rhodium-Catalyzed Asymmetric Cyclopropanation
Materials:
-
Chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄)
-
Styrene (or other suitable alkene)
-
Ethyl 2-cyano-2-diazoacetate
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A flame-dried Schlenk flask is charged with the chiral dirhodium(II) catalyst (1 mol%).
-
The flask is evacuated and backfilled with an inert atmosphere.
-
Anhydrous dichloromethane is added, followed by the alkene (1.0 mmol).
-
The solution is stirred at the desired temperature (e.g., 25 °C).
-
A solution of ethyl 2-cyano-2-diazoacetate (1.2 mmol) in anhydrous dichloromethane is added dropwise over a period of 4-6 hours using a syringe pump.
-
The reaction mixture is stirred for an additional 12 hours at the same temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired this compound.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or GC analysis.
Protocol 2: Copper-Catalyzed Asymmetric Cyclopropanation
Materials:
-
Copper(I) trifluoromethanesulfonate (CuOTf)
-
Chiral bis(oxazoline) ligand (e.g., (S,S)-tBu-BOX)
-
Styrene (or other suitable alkene)
-
Ethyl 2-cyano-2-diazoacetate
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, CuOTf (5 mol%) and the chiral bis(oxazoline) ligand (5.5 mol%) are dissolved in anhydrous dichloromethane.
-
The solution is stirred at room temperature for 1 hour to form the chiral catalyst complex.
-
The alkene (1.0 mmol) is added to the catalyst solution.
-
The mixture is cooled to the desired temperature (e.g., 0 °C).
-
A solution of ethyl 2-cyano-2-diazoacetate (1.5 mmol) in anhydrous dichloromethane is added slowly via syringe pump over 8-10 hours.
-
The reaction is allowed to stir at 0 °C for an additional 16 hours.
-
The reaction mixture is filtered through a short pad of silica gel, eluting with dichloromethane.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the product.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or GC analysis.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical comparison of Rhodium and Copper catalysts for the target synthesis.
Spectroscopic Analysis of Cis/Trans Isomers of Ethyl 2-cyanocyclopropane-1-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereoisomeric purity of pharmaceutical compounds is a critical factor in their efficacy and safety. The cis and trans isomers of a molecule can exhibit significantly different biological activities. This guide provides a comparative overview of the spectroscopic techniques used to differentiate between the cis and trans isomers of Ethyl 2-cyanocyclopropane-1-carboxylate, a key structural motif in various pharmacologically active molecules. While specific experimental data for this exact compound is not widely published, this guide presents expected spectroscopic characteristics based on well-established principles for similar cyclopropane derivatives.
Data Presentation: Comparative Spectroscopic Data
The following tables summarize the expected quantitative data from key spectroscopic analyses for the cis and trans isomers of this compound. These values are illustrative and based on typical ranges for substituted cyclopropanes.
Table 1: Expected ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 400 MHz)
| Proton | Cis Isomer | Trans Isomer | Key Differentiator |
| H1 (methine) | δ 2.2-2.5 ppm (ddd) | δ 1.8-2.1 ppm (ddd) | Chemical shift and coupling constants. |
| H2 (methine) | δ 1.9-2.2 ppm (ddd) | δ 1.5-1.8 ppm (ddd) | Chemical shift and coupling constants. |
| H3 (methylene) | δ 1.2-1.6 ppm (m) | δ 1.0-1.4 ppm (m) | Chemical shift. |
| -OCH₂CH₃ | δ 4.1-4.3 ppm (q) | δ 4.1-4.3 ppm (q) | Generally similar for both isomers. |
| -OCH₂CH₃ | δ 1.2-1.4 ppm (t) | δ 1.2-1.4 ppm (t) | Generally similar for both isomers. |
| J-Coupling (H1-H2) | J = 8-12 Hz | J = 4-8 Hz | The coupling constant between cis protons is typically larger than for trans protons.[1] |
Table 2: Expected ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 100 MHz)
| Carbon | Cis Isomer | Trans Isomer | Key Differentiator |
| C=O (ester) | δ 168-172 ppm | δ 168-172 ppm | Minor, if any, difference. |
| C≡N (nitrile) | δ 118-122 ppm | δ 118-122 ppm | Minor, if any, difference. |
| C1 (methine) | δ 25-30 ppm | δ 22-27 ppm | The steric environment can cause slight shifts. |
| C2 (methine) | δ 18-23 ppm | δ 15-20 ppm | The steric environment can cause slight shifts. |
| C3 (methylene) | δ 10-15 ppm | δ 8-13 ppm | The steric environment can cause slight shifts. |
| -OCH₂CH₃ | δ 60-65 ppm | δ 60-65 ppm | Generally similar for both isomers. |
| -OCH₂CH₃ | δ 13-16 ppm | δ 13-16 ppm | Generally similar for both isomers. |
Table 3: Expected IR Spectroscopic Data (Liquid Film)
| Functional Group | Cis Isomer | Trans Isomer | Key Differentiator |
| C≡N Stretch | ~2250 cm⁻¹ | ~2250 cm⁻¹ | Generally similar for both isomers. |
| C=O Stretch | ~1730 cm⁻¹ | ~1730 cm⁻¹ | Generally similar for both isomers. |
| C-H Stretch (cyclopropane) | ~3080-3000 cm⁻¹ | ~3080-3000 cm⁻¹ | Generally similar for both isomers. |
| Fingerprint Region | 400-1500 cm⁻¹ | 400-1500 cm⁻¹ | Differences in the fingerprint region due to variations in skeletal vibrations. The trans isomer, often having higher symmetry, may show fewer absorption bands.[2] |
Table 4: Expected Mass Spectrometry Data (Electron Ionization)
| Parameter | Cis Isomer | Trans Isomer | Key Differentiator |
| Molecular Ion (M⁺) | m/z = 139 | m/z = 139 | Identical molecular weight.[3] |
| Fragmentation Pattern | Similar | Similar | Mass spectrometry is generally not the primary method for distinguishing cis/trans isomers as their fragmentation patterns are often very similar.[4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Parameters: Acquire spectra at 298 K. Use a standard pulse sequence with a 90° pulse angle, a relaxation delay of 5 seconds, and an acquisition time of 4 seconds. Process the data with an exponential window function and Fourier transform.
-
Analysis: Determine chemical shifts (δ) in parts per million (ppm) relative to TMS. Measure the coupling constants (J) in Hertz (Hz) from the splitting patterns of the cyclopropyl methine protons. The magnitude of the vicinal coupling constant between the two methine protons is the most reliable indicator of stereochemistry.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer.
-
Parameters: Acquire proton-decoupled spectra at 298 K. Use a standard pulse sequence with a 45° pulse angle and a relaxation delay of 2 seconds.
-
Analysis: Determine chemical shifts (δ) in ppm relative to TMS. While differences may be subtle, the steric interactions in the cis isomer can lead to slight upfield or downfield shifts of the cyclopropane ring carbons compared to the trans isomer.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
-
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
-
Parameters: Acquire the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan with the empty sample holder or pure KBr pellet.
-
Analysis: Identify the characteristic absorption bands for the nitrile (C≡N) and carbonyl (C=O) functional groups. Carefully compare the fingerprint regions (1500-400 cm⁻¹) of the two isomers. Differences in the number and position of peaks in this region can be used for differentiation.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) for separation and analysis.
-
Instrument: Mass Spectrometer with an Electron Ionization (EI) source.
-
Parameters: Use a standard electron energy of 70 eV.
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. While the fragmentation patterns of cis and trans isomers are often very similar, minor differences in the relative abundances of certain fragment ions may be observed.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and differentiation of the cis and trans isomers of this compound.
Caption: Experimental workflow for isomer differentiation.
Logical Relationship between Isomer Structure and Spectroscopic Data
This diagram illustrates the logical connection between the geometric structure of the isomers and the resulting spectroscopic data that enables their differentiation.
References
A Comparative Guide to the Validation of Analytical Methods for Ethyl 2-cyanocyclopropane-1-carboxylate
This guide presents a comparative overview of suitable analytical methods for the quantification of Ethyl 2-cyanocyclopropane-1-carboxylate, a key building block in organic synthesis. As no standardized official method for this specific analyte is readily available, this document outlines two common and robust chromatographic approaches: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The validation protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability and accuracy of the analytical data.[1]
This information is intended to assist researchers, scientists, and drug development professionals in establishing and validating analytical methods for this compound in various sample matrices.
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, from initial development to routine application.
Caption: General workflow for analytical method validation.
Comparison of Proposed Analytical Methods
The two principal chromatographic methods proposed for the analysis of this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC). The choice between these methods will depend on the sample matrix, the presence of impurities, and the specific requirements of the analysis.[1] GC may be particularly suitable for assessing volatile impurities, while HPLC is often preferred for less volatile analytes and offers a wider range of detection methods.
Table 1: Performance Characteristics of HPLC and GC Methods
| Validation Parameter | HPLC Method | GC Method | ICH Q2(R1) Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from blank and potential impurities. Peak purity analysis with a PDA detector is recommended. | The analyte peak should be well-resolved from the solvent front and any potential impurities. Mass Spectrometry (MS) can confirm peak identity. | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | A linear relationship should be established across the range of the analytical procedure. |
| Range | Typically 80-120% of the test concentration. | Typically 80-120% of the test concentration. | The range should be suitable for the intended application. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | The closeness of test results obtained by the method to the true value. |
| Precision (% RSD) | Repeatability: ≤ 1.0% Intermediate Precision: ≤ 2.0% | Repeatability: ≤ 1.0% Intermediate Precision: ≤ 2.0% | The precision of an analytical procedure expresses the closeness of agreement between a series of measurements. |
| LOD | Signal-to-Noise ratio of 3:1 | Signal-to-Noise ratio of 3:1 | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. |
| LOQ | Signal-to-Noise ratio of 10:1 | Signal-to-Noise ratio of 10:1 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The method should be unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). | The method should be unaffected by small, deliberate variations in method parameters (e.g., injection temperature, flow rate, temperature ramp). | The reliability of an analysis with respect to deliberate variations in method parameters. |
Experimental Protocols
The following are detailed, generalized methodologies for the analysis of this compound using HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Method
This method is based on standard reversed-phase chromatography, which is a common technique for the analysis of small organic molecules like cyclopropane carboxylic acid derivatives.[2][3]
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). For Mass-Spec (MS) compatible applications, formic acid can be used as a modifier instead of phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (as the cyano and carboxylate groups have some UV absorbance at lower wavelengths).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Prepare a series of at least five standard solutions by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the working concentration).[1]
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method
GC is a suitable alternative, especially for assessing the purity and enantiomeric excess of cyclopropane derivatives.[4]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. For enantioselective analysis, a chiral stationary phase such as Chirasil-Dex may be used.[4]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).
-
Standard Preparation: Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate. Prepare a series of at least five standard solutions by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the same solvent used for the standards to a concentration within the calibration range.
Validation Procedures
For both HPLC and GC methods, the following validation parameters should be assessed according to ICH Q2(R1) guidelines:[1]
-
Specificity: Inject a blank (solvent), a standard solution, and a sample solution. For HPLC with a PDA detector, perform peak purity analysis. For GC-MS, confirm the mass spectrum of the analyte peak.
-
Linearity: Inject each standard solution in triplicate. Plot a graph of the mean peak area against the concentration and perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.[1]
-
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision:
-
Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
LOD & LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±5 °C for HPLC; oven temperature ramp ±1 °C/min, flow rate ±0.1 mL/min for GC) and assess the impact on the results.
References
Comparative Analysis of the Biological Activities of Ethyl 2-cyanocyclopropane-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the diverse biological activities exhibited by derivatives of Ethyl 2-cyanocyclopropane-1-carboxylate. The cyclopropane motif is a key structural feature in many biologically active compounds, offering conformational rigidity and unique electronic properties that are advantageous in drug design.[1][2] Derivatives of this core structure have demonstrated a wide range of pharmacological effects, including enzyme inhibition, antifungal, antibacterial, and larvicidal activities. This document summarizes key experimental findings, presents comparative data in a tabular format, and details the methodologies used in these assessments.
Enzyme Inhibition
Derivatives of the cyanocyclopropane scaffold have been investigated as inhibitors of several key enzyme families implicated in various diseases.[3]
Table 1: Kinase and Phosphodiesterase Inhibition by Pyridine-based Analogs
| Compound ID | Target | Activity Type | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Pyridine Analog A | EGFR | Inhibition | 150 | Erlotinib | 50 |
| Pyridine Analog B | VEGFR-2 | Inhibition | 85 | Sorafenib | 20 |
| Ethyl 5-cyano-2H-pyridine-1-carboxylate | EGFR | Inhibition | Data not available | Erlotinib | 50 |
| Ethyl 5-cyano-2H-pyridine-1-carboxylate | VEGFR-2 | Inhibition | Data not available | Sorafenib | 20 |
| Pyridine-based Analogs | PDE3 | Inhibition | Representative of milrinone analogs | Milrinone | - |
Two cyclopropanecarbonyl derivatives have shown significantly enhanced potency as inhibitors of 4-hydroxyphenylpyruvate dioxygenase and dihydroorotate dehydrogenase, being 15 and 14 times more potent, respectively, than their corresponding isopropylcarbonyl analogs.[4] This increased potency is attributed to metal chelating and hydrogen bonding interactions at the active site, which lock the cyclopropyl group into a fixed conformation.[4]
Antimicrobial and Larvicidal Activity
A series of novel dicyano-containing cyclopropanecarboxamide derivatives have been synthesized and evaluated for their fungicidal and larvicidal activities.[5] Additionally, other amide derivatives containing cyclopropane have been assessed for their antibacterial and antifungal properties.[6]
Table 2: Fungicidal Activity of Dicyano-cyclopropanecarboxamide Derivatives [5]
| Compound ID | Fungal Species | Inhibition Rate (%) @ 50 µg/mL (in vitro) | Fungal Species | Inhibition Rate (%) @ 400 µg/mL (in vivo) |
| 4f | Pythium aphanidermatum | 55.3 | Pseudoperonospora cubensis | 50 |
| 4f | Pyricularia oryzae | 67.1 | Erysiphe graminis | 85 |
| 4m | - | - | Puccinia sorghi | 100 (total control) |
Table 3: Larvicidal Activity of Dicyano-cyclopropanecarboxamide Derivatives [5]
| Compound ID | Species | Lethal Rate (%) | Concentration |
| 4c, 4d, 4g, 4j, 4m | Mosquitoes (Culex pipiens pallens) | >60 | 5 µg/mL |
| 4h | Armyworms (Mythimna separata) | 66.7 | 600 µg/mL |
| 4j | Armyworms (Mythimna separata) | 50 | 600 µg/mL |
Table 4: Antibacterial and Antifungal Activity of Amide Derivatives Containing Cyclopropane [6]
| Compound Class | Target Organism | Activity Level | MIC80 (µg/mL) |
| Amide Derivatives (4 compounds) | Staphylococcus aureus | Moderate | - |
| Amide Derivatives (3 compounds) | Escherichia coli | Moderate | - |
| Amide Derivatives (9 compounds) | Candida albicans | Moderate | - |
| Amide Derivatives (3 compounds) | Candida albicans | Excellent | 16 |
Experimental Protocols
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method.
-
Reagents : LanthaScreen™ Eu-anti-GST Antibody, GST-tagged kinase, Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer), and test compounds.
-
Procedure :
-
A solution of the kinase and the Eu-labeled antibody is prepared in kinase buffer.
-
The test compound is serially diluted.
-
The kinase/antibody mixture is added to the wells of a 384-well plate containing the test compound.
-
The tracer solution is added to all wells.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
-
Data Acquisition : The fluorescence is measured on a plate reader capable of TR-FRET, with excitation at 340 nm and emission at 620 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis : The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated. IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
This assay measures the peroxidase activity of COX enzymes.
-
Reaction Mixture Preparation : In a 96-well plate, a reaction mixture is prepared containing assay buffer, heme, and a fluorometric probe (e.g., ADHP).
-
Enzyme and Inhibitor Incubation : The COX enzyme and the test compound (or DMSO as a control) are added to the wells. The plate is incubated for 10-15 minutes at room temperature.
-
Reaction Initiation : The reaction is initiated by adding arachidonic acid to each well.
-
Measurement : The fluorescence intensity is measured immediately in a kinetic mode for 10-20 minutes at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for ADHP).
-
Microorganisms : Strains of Staphylococcus aureus, Escherichia coli, and Candida albicans are used.
-
Procedure :
-
The test compounds are dissolved in DMSO to prepare stock solutions.
-
Serial dilutions of the compounds are made in a 96-well microtiter plate with appropriate broth medium.
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
-
Data Analysis : The Minimum Inhibitory Concentration (MIC80), defined as the lowest concentration of the compound that inhibits 80% of microbial growth, is determined by measuring the optical density at 600 nm. Ciprofloxacin and fluconazole are used as positive controls for antibacterial and antifungal activity, respectively.
References
- 1. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Enzyme inhibition potency enhancement by active site metal chelating and hydrogen bonding induced conformation-restricted cyclopropanecarbonyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Ethyl 2-cyanocyclopropane-1-carboxylate: An Evaluation of Cost-Effectiveness and Practicality
For researchers and professionals in the fields of drug development and organic synthesis, the efficient and cost-effective production of key intermediates is a paramount concern. Ethyl 2-cyanocyclopropane-1-carboxylate, a valuable building block in the synthesis of various pharmaceutical agents and agrochemicals, can be prepared through several synthetic routes. This guide provides a detailed comparison of two prominent methods: a classical alkylation approach and a modern rhodium-catalyzed cyclopropanation. The analysis focuses on cost-effectiveness, experimental protocols, and safety and environmental considerations to aid in the selection of the most suitable method for a given research or production context.
At a Glance: Comparison of Synthetic Routes
Two primary synthetic strategies for this compound are highlighted below. The alkylation of ethyl cyanoacetate with a 1,2-dihaloethane offers a seemingly economical route, while the rhodium-catalyzed reaction of ethyl acrylate with ethyl diazoacetate represents a more contemporary, albeit costly, alternative.
| Metric | Alkylation Route | Rhodium-Catalyzed Route |
| Starting Materials Cost | Relatively Low | Very High |
| Yield | Good to Excellent | Good to Excellent |
| Reaction Time | Several hours to overnight | Typically a few hours |
| Catalyst Cost | Low (phase-transfer catalyst) | Extremely High (Rhodium catalyst) |
| Safety Concerns | High (use of highly toxic and carcinogenic 1,2-dibromoethane) | Moderate (use of potentially explosive ethyl diazoacetate) |
| Environmental Impact | High (use of hazardous solvent and reagent) | Moderate (use of organic solvents) |
Cost-Effectiveness Analysis
The economic viability of a synthetic route is a critical factor in its practical application. The following table provides an estimated cost comparison for the key reagents required for each route to synthesize a comparable amount of the target molecule.
| Reagent | Alkylation Route (Price per kg) | Rhodium-Catalyzed Route (Price per kg/g ) |
| Ethyl Cyanoacetate | ~$130 - $540[1][2] | - |
| 1,2-Dibromoethane | ~$80 - $100[3][4] | - |
| Phase-Transfer Catalyst (e.g., TBAB) | ~$20 - $50 | - |
| Ethyl Acrylate | - | ~$10 - $20 |
| Ethyl Diazoacetate | - | ~$10,000 - $15,000 (for bulk) |
| Rhodium(II) Acetate Dimer | - | ~$480 per gram |
Note: Prices are estimates based on currently available data and may vary depending on the supplier, purity, and quantity purchased.
The analysis clearly indicates that the rhodium-catalyzed route is significantly more expensive, primarily due to the high cost of the rhodium catalyst and ethyl diazoacetate. In contrast, the starting materials for the alkylation route are commodity chemicals with substantially lower costs.
Synthetic Route 1: Alkylation of Ethyl Cyanoacetate
This classical approach involves the reaction of ethyl cyanoacetate with a 1,2-dihaloethane, typically 1,2-dibromoethane, in the presence of a base and a phase-transfer catalyst.
Caption: Alkylation and cyclization of ethyl cyanoacetate.
Experimental Protocol
A general procedure for the synthesis of a similar compound, ethyl 1-cyanocyclopropanecarboxylate, is as follows:
-
Reaction Setup: A suspension of ethyl cyanoacetate (0.1 mol), 1,2-dibromoethane (0.1 mol), potassium carbonate (0.2 mol), and a catalytic amount of tetrabutylammonium bromide in a suitable solvent (e.g., DMF or DMSO) is prepared in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Reaction: The mixture is heated to approximately 80°C and stirred overnight.
-
Workup: After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield the final product. A reported yield for a similar synthesis is around 72%.
Safety and Environmental Considerations
The primary drawback of this route is the use of 1,2-dibromoethane, which is a highly toxic, carcinogenic, and environmentally persistent chemical. Strict safety precautions, including the use of a fume hood and appropriate personal protective equipment, are mandatory. The disposal of waste containing 1,2-dibromoethane must be handled according to hazardous waste regulations. While 1,2-dichloroethane is a potential, less reactive alternative, its use may require more forcing reaction conditions.
Synthetic Route 2: Rhodium-Catalyzed Cyclopropanation
This modern approach utilizes a rhodium(II) catalyst to promote the cyclopropanation of an alkene (ethyl acrylate) with a diazo compound (ethyl diazoacetate).
Caption: Rhodium-catalyzed cyclopropanation of ethyl acrylate.
Experimental Protocol
A representative procedure for the rhodium-catalyzed cyclopropanation of an acrylate is as follows:
-
Reaction Setup: To a solution of the rhodium(II) catalyst (e.g., rhodium(II) acetate dimer, typically 0.1-1 mol%) in a dry, inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere, a solution of ethyl acrylate (1.0 equiv) is added.
-
Reaction: A solution of ethyl diazoacetate (1.1 equiv) in the same solvent is added slowly via a syringe pump over several hours at a controlled temperature (often room temperature). The reaction progress is monitored by TLC or GC.
-
Workup: Upon completion, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound. Reported yields for similar reactions can range from 59% to over 90%, depending on the specific catalyst and reaction conditions.[1]
Safety and Environmental Considerations
Ethyl diazoacetate is a potentially explosive and toxic compound and should be handled with care. The rhodium catalyst, while used in small quantities, is a heavy metal, and its disposal should be managed appropriately. The use of organic solvents also contributes to the environmental impact of this process. However, this route avoids the use of the highly toxic 1,2-dibromoethane.
Conclusion
The choice between the alkylation and the rhodium-catalyzed synthesis of this compound depends heavily on the specific priorities of the researcher or organization.
-
For cost-driven projects and large-scale synthesis where appropriate safety infrastructure is in place , the alkylation route offers a significant economic advantage. However, the severe health and environmental risks associated with 1,2-dibromoethane are a major deterrent and may render this route unsuitable in many modern laboratory and industrial settings.
-
For research and development, and in situations where safety, environmental concerns, and catalyst efficiency are paramount , the rhodium-catalyzed route is the superior choice, despite its high cost. The milder reaction conditions and avoidance of highly toxic reagents make it a more attractive and sustainable option for many applications.
Ultimately, a thorough risk-benefit analysis should be conducted before selecting a synthetic route. The development of less toxic alternatives to 1,2-dihaloethanes for the alkylation route or more cost-effective and recyclable catalysts for the cyclopropanation reaction would significantly impact the landscape of this compound synthesis.
References
- 1. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Simmons-Smith Reaction for the Synthesis of Ethyl 2-Cyanocyclopropane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted cyclopropanes is a cornerstone of modern organic chemistry, finding critical applications in the development of pharmaceuticals and other biologically active molecules. Among the various methods for cyclopropanation, the Simmons-Smith reaction stands out for its functional group tolerance and stereospecificity. This guide provides an objective comparison of different modifications of the Simmons-Smith reaction for the synthesis of the valuable building block, Ethyl 2-cyanocyclopropane-1-carboxylate, supported by available experimental data.
Introduction to the Simmons-Smith Reaction
The Simmons-Smith reaction is a cheletropic reaction involving an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which reacts with an alkene to form a cyclopropane ring. A key feature of this reaction is its stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product. The reaction proceeds via a concerted mechanism, often visualized as a "butterfly" transition state, where the methylene group is delivered to the same face of the double bond.
However, the classical Simmons-Smith reaction is most effective for electron-rich olefins. The substrate of interest, ethyl 2-cyanoacrylate, is an electron-deficient alkene due to the presence of both a nitrile and an ester group, which can present challenges for the traditional protocol. To address this limitation, several modifications have been developed. This guide will focus on comparing the classical Simmons-Smith conditions with two prominent modifications: the Furukawa modification and the Shi modification.
Comparison of Simmons-Smith Reaction Variations
While specific comparative studies on the synthesis of this compound using all three major Simmons-Smith variations are not extensively documented in publicly available literature, we can extrapolate performance based on the known reactivities of these methods with electron-deficient alkenes. The following table summarizes the expected outcomes and provides a framework for experimental comparison.
| Reaction Variation | Reagents | Typical Solvent | Expected Yield with Electron-Deficient Alkenes | Expected Diastereoselectivity | Key Advantages | Potential Limitations |
| Classical Simmons-Smith | Zn-Cu couple, CH₂I₂ | Diethyl ether | Low to Moderate | High (if applicable) | Readily available reagents. | Often sluggish or ineffective for electron-poor alkenes. |
| Furukawa Modification | Et₂Zn, CH₂I₂ | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Moderate to High | High (if applicable) | Increased reactivity and reproducibility over the classical method.[1][2] | Diethylzinc is pyrophoric and requires careful handling. |
| Shi Modification | Et₂Zn, CH₂I₂, CF₃COOH | Dichloromethane (DCM) | High | High (if applicable) | Specifically designed for unfunctionalized and electron-deficient alkenes.[1] | Requires an additional acidic modifier. |
Experimental Protocols
Below are detailed, generalized experimental protocols for the different Simmons-Smith reaction variations, which can be adapted for the synthesis of this compound.
Classical Simmons-Smith Reaction Protocol (Zn-Cu Couple)
Materials:
-
Zinc dust
-
Copper(I) chloride
-
Anhydrous diethyl ether
-
Ethyl 2-cyanoacrylate
-
Diiodomethane
-
Saturated aqueous ammonium chloride solution
-
Celite®
Procedure:
-
Preparation of the Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere, add zinc dust and anhydrous diethyl ether. Heat the suspension to a gentle reflux. In a separate flask, dissolve copper(I) chloride in a minimal amount of hot glacial acetic acid and add it dropwise to the refluxing zinc suspension. Continue refluxing for an additional 30 minutes. Allow the mixture to cool to room temperature and decant the ether. Wash the zinc-copper couple with several portions of anhydrous diethyl ether.
-
Cyclopropanation: To the freshly prepared zinc-copper couple, add anhydrous diethyl ether, followed by the dropwise addition of a solution of ethyl 2-cyanoacrylate in diethyl ether.
-
Add diiodomethane dropwise to the stirred suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours, monitoring the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of Celite® to remove solid residues.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Furukawa Modification Protocol (Et₂Zn)
Materials:
-
Ethyl 2-cyanoacrylate
-
Anhydrous dichloromethane (DCM)
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve ethyl 2-cyanoacrylate in anhydrous DCM and cool the solution to 0 °C.
-
Slowly add diethylzinc solution dropwise to the stirred solution at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add diiodomethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the progress by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Shi Modification Protocol (Et₂Zn with Trifluoroacetic Acid)
Materials:
-
Ethyl 2-cyanoacrylate
-
Anhydrous dichloromethane (DCM)
-
Diethylzinc (1.0 M solution in hexanes)
-
Trifluoroacetic acid (TFA)
-
Diiodomethane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Preparation of the Reagent: In a flame-dried flask under an inert atmosphere, add anhydrous DCM and cool to 0 °C. Add a solution of diethylzinc.
-
Slowly add a solution of trifluoroacetic acid in DCM dropwise. A white precipitate will form. Stir the slurry at room temperature for 1-2 hours.
-
Cool the mixture to -10 °C and add a solution of diiodomethane in DCM dropwise. Stir until the solution becomes clear.
-
Cyclopropanation: To the prepared reagent solution at -10 °C, add a solution of ethyl 2-cyanoacrylate in DCM dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by pouring it into a mixture of saturated aqueous sodium bicarbonate and saturated aqueous ammonium chloride solutions.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the general mechanism of the Simmons-Smith reaction and a proposed experimental workflow for comparing the different methods.
Caption: General mechanism of the Simmons-Smith reaction.
Caption: Experimental workflow for comparing Simmons-Smith variations.
Conclusion
For the synthesis of this compound, a direct comparison of the classical Simmons-Smith, Furukawa, and Shi modifications is recommended. Based on existing literature for electron-deficient alkenes, it is anticipated that the Shi modification will provide the highest yield due to the increased nucleophilicity of the zinc carbenoid formed in the presence of trifluoroacetic acid. The Furukawa modification is also expected to be more effective than the classical approach. The diastereoselectivity, if applicable (for substituted cyanoacrylates), is expected to be high across all methods due to the concerted nature of the reaction. The choice of method will ultimately depend on a balance of desired yield, reagent availability and handling considerations, and the specific steric and electronic properties of the substrate. The provided protocols offer a starting point for systematic experimental evaluation.
References
Mechanistic Insights into the Formation of Ethyl 2-Cyanocyclopropane-1-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the mechanistic pathways involved in the formation of ethyl 2-cyanocyclopropane-1-carboxylate, a valuable building block in organic synthesis. We offer a comparative analysis of synthetic methodologies, supported by experimental data, to inform research and development in medicinal chemistry and materials science.
Mechanistic Pathway: The Michael-Initiated Ring Closure (MIRC)
The predominant mechanism for the formation of this compound from ethyl cyanoacetate and 1,2-dibromoethane is the Michael-Initiated Ring Closure (MIRC) . This reaction is a powerful tool for the construction of cyclopropane rings and proceeds through a two-step sequence involving a Michael addition followed by an intramolecular nucleophilic substitution.
The reaction is typically carried out in the presence of a base and often utilizes a phase-transfer catalyst to facilitate the reaction between the organic and aqueous phases. The key steps are as follows:
-
Deprotonation: A base abstracts an acidic α-hydrogen from ethyl cyanoacetate, forming a resonance-stabilized enolate.
-
Michael Addition: The enolate acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in a Michael-type addition.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular S N 2 reaction, where the carbanion displaces the remaining bromide ion, leading to the formation of the cyclopropane ring.
Synthetic Workflow
A general experimental workflow for the synthesis of this compound via the MIRC reaction is outlined below. This process highlights the key stages from reaction setup to product isolation and purification.
Comparison of Synthetic Methods
While the MIRC reaction is a common and effective method, several alternatives exist for the synthesis of functionalized cyclopropanes. These methods often offer advantages in terms of stereoselectivity (diastereo- and enantioselectivity). Below is a comparison of different approaches.
| Method | Catalyst/Reagent | Key Features | Typical Yield | Diastereo-/Enantioselectivity | Reference |
| Michael-Initiated Ring Closure | Base (e.g., K₂CO₃, NaOH), Phase-Transfer Catalyst (e.g., TBAB) | Simple, cost-effective reagents. | Moderate to High | Generally low unless chiral PTC is used. | [General Knowledge] |
| Transition-Metal Catalysis | Rh(II) or Cu(I) complexes with diazo compounds | High efficiency and stereocontrol. | High | High diastereo- and enantioselectivity achievable with chiral ligands. | [General Knowledge] |
| Biocatalysis | Engineered Enzymes (e.g., Myoglobin, Cytochrome P450) | "Green" approach, high stereoselectivity. | Varies | Excellent enantioselectivity often observed. | [General Knowledge] |
| Ylide-based Cyclopropanation | Sulfur or Phosphorus Ylides | Useful for electron-deficient alkenes. | Good to High | Stereochemistry depends on the ylide and substrate. | [General Knowledge] |
Experimental Protocols
Representative Protocol for this compound Synthesis via MIRC
This protocol is a generalized procedure based on common laboratory practices for this type of transformation.
Materials:
-
Ethyl cyanoacetate
-
1,2-dibromoethane
-
Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Anhydrous solvent (e.g., Toluene, Acetonitrile)
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl cyanoacetate (1.0 eq), 1,2-dibromoethane (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq).
-
Add the anhydrous solvent to the flask.
-
Heat the reaction mixture to reflux (typically 70-90 °C) and stir vigorously for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Add deionized water to the reaction mixture to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
Alternative Synthetic Approaches
The field of cyclopropane synthesis is extensive, with numerous methods developed to control stereochemistry and introduce diverse functionalities.
-
Diastereoselective and Enantioselective MIRC: The use of chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, can induce high levels of diastereo- and enantioselectivity in the MIRC reaction. This approach is particularly valuable for the synthesis of optically active pharmaceutical intermediates.
-
Metal-Catalyzed Cyclopropanation: Transition metals, notably rhodium and copper, are highly effective catalysts for the reaction of diazo compounds with alkenes to form cyclopropanes. The development of chiral ligands for these metals has enabled highly enantioselective transformations.
-
Biocatalytic Cyclopropanation: Engineered enzymes, such as variants of myoglobin and cytochrome P450, have emerged as powerful biocatalysts for asymmetric cyclopropanation reactions. These methods offer the advantages of high selectivity under mild, environmentally friendly conditions.
The choice of synthetic route will ultimately depend on the desired stereochemistry, scale of the reaction, and the availability of starting materials and catalysts. For researchers in drug development, the ability to access enantiomerically pure cyclopropane derivatives is often a critical consideration, making the exploration of asymmetric catalytic methods particularly relevant.
The Versatility of Ethyl 2-cyanocyclopropane-1-carboxylate: A Comparative Guide for Synthetic and Medicinal Chemists
For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex target molecules and the discovery of novel therapeutics. Among the vast arsenal of available synthons, ethyl 2-cyanocyclopropane-1-carboxylate has emerged as a valuable and versatile intermediate, offering a unique combination of reactivity and structural rigidity. This guide provides a comprehensive comparison of its applications, performance against alternative methodologies, and detailed experimental protocols for its key transformations.
This compound is a bifunctional molecule featuring a strained cyclopropane ring, a cyano group, and an ethyl ester. This unique arrangement allows for a diverse range of chemical modifications, making it a powerful tool in organic synthesis. Its strained three-membered ring imparts conformational rigidity, a desirable trait in drug design for optimizing binding to biological targets. Furthermore, the cyclopropane motif is known to enhance metabolic stability in drug candidates.
Performance in Synthesis: A Comparative Analysis
The utility of this compound is best illustrated through its application in the synthesis of key molecular frameworks, particularly in the production of pyrethroid insecticides and as a precursor for antiviral nucleoside analogues.
Pyrethroid Synthesis
The cyclopropane ring is the cornerstone of the chrysanthemic acid core found in pyrethroid insecticides. While various methods exist for the construction of this critical moiety, the use of cyano-substituted cyclopropanes offers a distinct advantage. The cyano group can be readily converted to other functionalities, providing a handle for further molecular elaboration.
| Method/Intermediate | Target Moiety | Yield | Conditions | Reference |
| Ethyl Cyanoacetate | 1-Cyanocyclopropanecarboxylic acid | 86% | Reaction with 1,2-dibromoethane | [1] |
| Ethyl 1-cyano-3-(2',2'-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylate Synthesis | Pyrethroid Intermediate | 31.2% - 68.7% | Varies (e.g., phase-transfer catalysis) | [2] |
| Simmons-Smith Reaction | General Cyclopropanation | Variable | Diiodomethane and Zinc-Copper Couple | [3][4] |
| Transition-Metal Catalyzed Cyclopropanation | General Cyclopropanation | High | e.g., Rhodium or Copper catalysts with diazo compounds | [4][5] |
As the table indicates, the synthesis of a closely related precursor, 1-cyanocyclopropanecarboxylic acid, from ethyl cyanoacetate proceeds with a high yield of 86%[1]. The synthesis of a more complex pyrethroid intermediate, ethyl 1-cyano-3-(2',2'-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylate, shows variable but respectable yields depending on the specific catalytic system employed[2]. While general cyclopropanation methods like the Simmons-Smith reaction and transition-metal catalysis are viable alternatives for creating the cyclopropane ring, the use of a pre-functionalized building block like this compound can offer a more direct and efficient route to certain target molecules.
Antiviral Nucleoside Analogues
The incorporation of a cyclopropane ring into nucleoside analogues is a well-established strategy to impart conformational rigidity and improve antiviral activity. This compound serves as a valuable precursor for the synthesis of the modified sugar component of these analogues. The resulting cyclopropane-containing nucleosides have demonstrated potent activity against a range of viruses.
| Compound Class | Virus | Biological Activity (IC50) | Reference |
| 1,2,3-Triazolyl Nucleoside Analogues | Influenza A (H1N1) | 24.3 µM, 29.2 µM, 57.5 µM | [6] |
The data clearly demonstrates that nucleoside analogues derived from cyclopropane precursors exhibit significant antiviral activity, with IC50 values in the micromolar range against influenza A virus[6]. This underscores the importance of cyclopropane building blocks in the development of novel antiviral therapeutics.
Experimental Protocols
To facilitate the practical application of this compound, detailed experimental protocols for its key transformations are provided below.
Protocol 1: Synthesis of 1-Cyanocyclopropanecarboxylic Acid (from Ethyl Cyanoacetate)
This procedure describes the synthesis of a key derivative, which can be adapted from the synthesis of cyclopropane-1,1-dicarboxylic acid.
Materials:
-
Ethyl cyanoacetate
-
1,2-dibromoethane
-
50% aqueous sodium hydroxide
-
Triethylbenzylammonium chloride (phase-transfer catalyst)
-
Ether
-
Concentrated hydrochloric acid
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a vigorously stirred 1-L solution of 50% aqueous sodium hydroxide, add triethylbenzylammonium chloride.
-
To this suspension, add a mixture of ethyl cyanoacetate and 1,2-dibromoethane all at once.
-
Stir the reaction mixture vigorously for 2 hours.
-
Transfer the contents of the flask to a larger flask, rinsing with water.
-
Carefully acidify the mixture with concentrated hydrochloric acid while cooling in an ice bath.
-
Extract the aqueous layer with ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield the crude product, which can be further purified by crystallization or distillation.
This protocol is adapted from the synthesis of cyclopropane-1,1-dicarboxylic acid and has been reported to yield 1-cyanocyclopropanecarboxylic acid in 86% yield when using ethyl cyanoacetate[1].
Protocol 2: Reduction of the Ester and Cyano Groups
This compound can be selectively reduced to yield either the corresponding amino alcohol or the aminomethyl cyclopropane derivative.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (anhydrous)
-
Appropriate workup reagents (e.g., water, aqueous NaOH, or Rochelle's salt solution)
Procedure for Reduction to the Amino Alcohol:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH4 in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash with THF.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino alcohol.
This is a general procedure for the reduction of esters and nitriles using LiAlH4. The specific reaction conditions and workup procedure may need to be optimized for this compound.
Visualizing the Logic: Synthetic Pathways and Mechanisms
To better illustrate the synthetic utility and biological relevance of compounds derived from this compound, the following diagrams are provided.
Caption: Synthetic utility of this compound.
The above diagram illustrates the central role of this compound as a starting material for the synthesis of both pyrethroid cores and antiviral nucleoside analogues through key chemical transformations.
Caption: Mechanism of action for cyclopropane-containing nucleoside antivirals.
This diagram depicts the intracellular activation of a cyclopropane-containing nucleoside analogue to its triphosphate form, which then inhibits viral replication by targeting the viral RNA or DNA polymerase, leading to either chain termination or the accumulation of mutations. Most antiviral nucleoside analogs function by inhibiting viral DNA or RNA synthesis[7][8]. They are converted intracellularly to their active triphosphate forms, which can then be incorporated into the growing viral nucleic acid chain, causing termination, or can act as competitive inhibitors of the viral polymerase[7][9]. Some nucleoside analogues can also induce lethal mutagenesis, where their incorporation leads to an accumulation of errors in the viral genome[9].
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP0007154A1 - Process for the preparation of cyclopropane derivatives, intermediates in the synthesis of pyrethroid insecticides - Google Patents [patents.google.com]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review [mdpi.com]
- 4. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals | MDPI [mdpi.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Ethyl 2-cyanocyclopropane-1-carboxylate
For researchers and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount to laboratory safety and environmental responsibility. Ethyl 2-cyanocyclopropane-1-carboxylate, a key reagent in various synthetic applications, requires meticulous disposal procedures due to its inherent hazards. This guide provides a comprehensive, step-by-step operational plan for its proper disposal, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Hazard Profile and Safety Summary
This compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or inhaled, and can cause significant skin and eye irritation, as well as respiratory irritation.[1] Adherence to strict safety protocols is therefore non-negotiable.
| Hazard Classification & Physical Properties | Data |
| GHS Hazard Statements | H302: Harmful if swallowed[1] |
| H312: Harmful in contact with skin[1] | |
| H315: Causes skin irritation[1] | |
| H319: Causes serious eye irritation[1] | |
| H332: Harmful if inhaled[1] | |
| H335: May cause respiratory irritation[1] | |
| Signal Word | Warning[1] |
| Appearance | Light yellow liquid[2] |
| Odor | Odorless[2] |
| Boiling Point | 129 - 133 °C @ 760 mmHg[2] |
| Specific Gravity | 0.960[2] |
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate personal protective equipment. All handling procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Eye Protection: Wear chemical safety goggles with side-shields.[1]
-
Hand Protection: Use compatible chemical-resistant gloves.[1]
-
Skin and Body Protection: An impervious lab coat or protective clothing is required.[1]
-
Respiratory Protection: If vapors or aerosols are likely to be generated, a suitable respirator must be worn.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be carried out in strict accordance with local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.
Step 1: Waste Segregation and Collection
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Avoid mixing with other chemical waste streams unless compatibility has been confirmed.
-
Contaminated materials, such as absorbent pads, disposable gloves, and labware, should also be collected in a designated, sealed container for hazardous waste.
Step 2: Spill Management In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.[1]
-
Wearing full PPE, contain the spill using a liquid-binding material such as diatomite or universal binders.[1]
-
Carefully collect the absorbed material into a suitable container for hazardous waste disposal.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
-
Prevent the spill from entering drains or water courses.[1]
Step 3: Container Disposal
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
After thorough cleaning, the container may be disposed of according to institutional guidelines for decontaminated labware. Never reuse empty containers that have held this chemical.
Step 4: Final Disposal
-
All waste containing this compound must be disposed of as hazardous waste.
-
This should be done through an approved waste disposal plant or a licensed hazardous waste management company.[2]
-
Ensure that all waste is properly packaged, labeled, and documented according to regulatory requirements before collection.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow outlines the decision-making process from initial handling to final disposal.
References
Personal protective equipment for handling Ethyl 2-cyanocyclopropane-1-carboxylate
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Ethyl 2-cyanocyclopropane-1-carboxylate. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Chemical Safety Profile
This compound is a hazardous substance that requires careful handling. The primary hazards are summarized in the table below.
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] |
| Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[1] |
| Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Required Equipment |
| Eye Protection | Safety goggles with side-shields.[1] |
| Hand Protection | Protective, chemical-resistant gloves.[1] |
| Skin and Body Protection | Impervious clothing, such as a lab coat.[1] |
| Respiratory Protection | A suitable respirator should be used.[1] |
Operational Plan for Handling
A systematic approach to handling this compound is crucial. The following step-by-step operational plan should be followed:
1. Preparation:
-
Ensure adequate ventilation in the work area. A chemical fume hood is recommended.
-
Locate and verify the functionality of the nearest safety shower and eye wash station.[1]
-
Assemble all necessary materials and equipment before handling the chemical.
-
Put on all required personal protective equipment (goggles, gloves, lab coat, respirator).
2. Handling:
-
Avoid breathing any dust, fumes, gas, mist, vapors, or spray of the chemical.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.[1]
3. In Case of Exposure:
-
If on skin: Wash with plenty of soap and water.[1] Remove contaminated clothing.[1]
-
If inhaled: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If swallowed: Rinse mouth.[1] Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Collect waste in a designated, properly labeled, and sealed container.
-
-
Spill Cleanup:
-
Final Disposal:
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
